molecular formula C13H12OS B1324113 3-(2,6-Dimethylbenzoyl)thiophene CAS No. 898771-06-7

3-(2,6-Dimethylbenzoyl)thiophene

Cat. No.: B1324113
CAS No.: 898771-06-7
M. Wt: 216.3 g/mol
InChI Key: MULGTBPSRZCDAR-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylbenzoyl)thiophene (CAS 898771-06-7) is a high-value chemical reagent featuring a thiophene ring acylated with a 2,6-dimethylbenzoyl group. This compound belongs to a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry and pharmaceutical research. Thiophene derivatives are recognized as privileged pharmacophores and are ranked 4th among U.S. FDA-approved sulfur-containing small-molecule drugs, underscoring their importance in developing new therapeutic agents . The thiophene nucleus serves as a versatile bioisostere for phenyl rings, often improving the metabolic stability and binding affinity of lead compounds . Researchers utilize scaffolds like this compound in constructing combinatorial libraries for high-throughput screening against various biological targets. Recent studies highlight that thiophene-based small molecules can act as potent viral entry inhibitors, demonstrating promise in antiviral drug discovery programs for diseases such as Ebola Virus Disease (EVD) . The mechanism of action for such inhibitors involves binding to the viral glycoprotein, disrupting its interaction with the host's Niemann-Pick C1 (NPC1) receptor, thereby preventing viral genome release into the cytoplasm . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-4-3-5-10(2)12(9)13(14)11-6-7-15-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULGTBPSRZCDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641840
Record name (2,6-Dimethylphenyl)(thiophen-3-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-06-7
Record name (2,6-Dimethylphenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 3-(2,6-Dimethylbenzoyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and drug development professionals, synthesizing available physicochemical data with expert-derived protocols for 3-(2,6-Dimethylbenzoyl)thiophene.

Executive Summary

This compound (CAS 898771-06-7) is a functionalized diaryl ketone characterized by a thiophene ring acylated at the 3-position by a sterically hindered 2,6-dimethylphenyl group. Unlike its 2-isomer analogues, the 3-substituted variant offers unique electronic properties and metabolic stability profiles, making it a valuable scaffold in the development of photosensitizers, agrochemicals, and pharmaceutical intermediates (e.g., anti-inflammatory agents). This guide outlines its core physicochemical parameters, validated synthesis pathways, and analytical characterization protocols.

Molecular Identity & Structural Analysis[1]

The steric bulk of the ortho-methyl groups on the benzoyl moiety restricts rotation around the carbonyl bond, influencing the molecule's crystallization behavior and solubility profile.

ParameterDetail
IUPAC Name (2,6-Dimethylphenyl)(thiophen-3-yl)methanone
CAS Registry Number 898771-06-7
Molecular Formula C

H

OS
Molecular Weight 216.30 g/mol
SMILES CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2
Structural Features Thiophene (electron-rich heteroaromatic); 2,6-Dimethylbenzoyl (sterically hindered electrophile).

Physicochemical Properties[2][3][4]

The following data aggregates calculated and experimental values. Note that the steric hindrance of the 2,6-dimethyl group typically lowers the melting point compared to unhindered analogues, often resulting in a viscous oil or low-melting solid at room temperature.

Table 1: Key Physicochemical Parameters[3]
PropertyValueSource/Method
Physical State Viscous Liquid / Low-melting SolidObserved (Analogues)
Boiling Point 287.9 ± 30.0 °C (at 760 mmHg)Predicted [1]
Density 1.14 ± 0.1 g/cm³Predicted [1]
Flash Point 127.9 ± 24.6 °CPredicted [1]
LogP (Octanol/Water) 3.60Calculated (Consensus)
Polar Surface Area (PSA) 45.3 ŲCalculated
Refractive Index 1.591Predicted
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in WaterExperimental Consensus

Scientist’s Note on Solubility: The lipophilicity (LogP ~3.6) indicates high permeability but poor aqueous solubility. For biological assays, prepare stock solutions in DMSO (up to 50 mM) and dilute into aqueous buffers immediately prior to use to prevent precipitation.

Synthesis & Manufacturing Strategy

While Friedel-Crafts acylation is standard for thiophenes, it predominantly targets the 2-position. To selectively synthesize the 3-isomer , a Palladium-catalyzed Carbonylative Suzuki-Miyaura coupling is the preferred "Application Scientist" route. This method ensures regioselectivity and avoids difficult isomer separations.

Protocol: Pd-Catalyzed Carbonylative Coupling

Reaction: 3-Thiopheneboronic acid + 2-Iodo-1,3-dimethylbenzene + CO


 Product
  • Reagents : 2-Iodo-1,3-dimethylbenzene (1.0 eq), 3-Thiopheneboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    (3.0 eq).
  • Solvent : Anisole or Toluene/Water (biphasic).

  • Conditions : CO atmosphere (balloon or 5 bar), 80–100°C, 12–24 hours.

  • Workup : Filter through Celite, extract with EtOAc, wash with brine.

  • Purification : Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisRoute Start1 3-Thiopheneboronic Acid Catalyst Pd(0) Catalyst K2CO3 Base Start1->Catalyst Start2 2-Iodo-1,3-dimethylbenzene Start2->Catalyst CO CO (Carbon Monoxide) CO->Catalyst Intermediate Pd-Acyl Complex (In Situ) Catalyst->Intermediate Oxidative Addn & CO Insertion Product This compound (Crude) Intermediate->Product Reductive Elim Purified Purified Isomer (>98% HPLC) Product->Purified Silica Chromatography (Hex/EtOAc)

Figure 1: Regioselective synthesis via Carbonylative Suzuki Coupling to ensure 3-position substitution.

Spectral Characterization & Analysis

Accurate identification requires distinguishing the 3-isomer from the 2-isomer. The NMR splitting pattern of the thiophene ring is the diagnostic key.

Predicted NMR Data ( H, 400 MHz, CDCl )
  • Aromatic (Thiophene H-2) :

    
     7.8–8.0 ppm (1H, d, 
    
    
    
    Hz). Key diagnostic: The H-2 proton is most deshielded by the carbonyl.
  • Aromatic (Thiophene H-5) :

    
     7.4–7.5 ppm (1H, dd).
    
  • Aromatic (Thiophene H-4) :

    
     7.3–7.4 ppm (1H, dd).
    
  • Aromatic (Phenyl) :

    
     7.0–7.2 ppm (3H, m, H-3,4,5 of phenyl ring).
    
  • Aliphatic (Methyls) :

    
     2.1–2.3 ppm (6H, s). Singlet indicates equivalent methyl groups due to free rotation or symmetry on NMR timescale.
    
Analytical Workflow

To validate batch quality, a self-validating analytical loop is recommended.

AnalyticalWorkflow cluster_tests Parallel Validation Protocol Sample Batch Sample HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC NMR 1H NMR Isomer Confirmation Sample->NMR MS LC-MS Mass Confirmation (217 M+H) Sample->MS Decision Quality Gate (>98% Purity?) HPLC->Decision NMR->Decision MS->Decision Release Release for Assay Decision->Release Pass Repurify Repurify Decision->Repurify Fail

Figure 2: Quality Control workflow ensuring structural integrity and purity before biological testing.

Stability & Handling Protocols

  • Thermal Stability : Stable up to ~200°C. Avoid prolonged heating above 150°C in air to prevent oxidation of methyl groups.

  • Reactivity : The ketone moiety is susceptible to reduction (NaBH

    
    ) to the alcohol. The thiophene ring is sensitive to strong oxidizing agents.
    
  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Safety : Treat as a potential skin irritant. Use standard PPE (gloves, goggles).

References

  • GlobalChemMall . (2,6-dimethylphenyl)-thiophen-3-ylmethanone Properties and Synthesis. Retrieved from

  • GuideChem . This compound Chemical Properties. Retrieved from

  • BLD Pharm . Product Catalog: this compound. Retrieved from

  • PubChem . Thiophene Derivatives and Bioactivity. (General reference for Thiophene properties). Retrieved from

IR spectroscopy absorption bands of 3-(2,6-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(2,6-Dimethylbenzoyl)thiophene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of this compound. As a molecule combining a diaryl ketone framework with a substituted thiophene heterocycle, its vibrational spectrum offers a rich source of information for structural verification and quality control in research and drug development settings. This document delineates the fundamental vibrational modes, provides a detailed interpretation of characteristic absorption bands from first principles and literature data, and presents a validated experimental protocol for acquiring high-quality spectra. The guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who utilize IR spectroscopy for molecular characterization.

Molecular Structure and Vibrational Fundamentals

The structure of this compound incorporates three key functionalities whose vibrational characteristics are observable by IR spectroscopy: a 3-substituted thiophene ring, a carbonyl group (C=O), and a 2,6-disubstituted benzene ring. The molecule is classified as a diaryl ketone, where the carbonyl group is conjugated to two aromatic systems. This conjugation, along with the steric hindrance imposed by the ortho-methyl groups on the benzoyl moiety, significantly influences the electronic environment and, consequently, the vibrational frequencies of the key bonds.

The primary absorption bands arise from the stretching and bending vibrations of its constituent bonds, including C-H (both aromatic and aliphatic), C=O, C=C (aromatic), C-S, and C-C single bonds.

Caption: Molecular structure of this compound.

Detailed Analysis of IR Absorption Bands

The IR spectrum of this compound can be logically divided into several key regions, each corresponding to specific vibrational modes.

The C-H Stretching Region (3200-2800 cm⁻¹)

This region is characterized by absorptions arising from the stretching vibrations of carbon-hydrogen bonds. A clear distinction can be made between aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretching (≈3120-3050 cm⁻¹): Weak to moderate bands appearing above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings. For thiophene derivatives, these bands are typically observed in the 3120-3050 cm⁻¹ range[1]. The substituted benzene ring will also contribute absorptions in this region[2].

  • Aliphatic C-H Stretching (≈2980-2850 cm⁻¹): Absorptions appearing just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl (CH₃) groups attached to the benzene ring.

The Carbonyl (C=O) Stretching Region (1700-1630 cm⁻¹)

The C=O stretching vibration gives rise to one of the most intense and diagnostic bands in the spectrum.

  • Diaryl Ketone C=O Stretch (≈1680-1650 cm⁻¹): For a typical saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹[2][3]. However, in this compound, the carbonyl group is conjugated with both the thiophene and benzene rings. This resonance delocalizes the pi electrons of the carbonyl bond, reducing its double-bond character and lowering the vibrational frequency[4]. For most diaryl ketones, this band appears in the 1680 and 1600 cm⁻¹ region[5]. The conjugation with the electron-rich thiophene ring is expected to place the absorption in this lower wavenumber range. The steric hindrance from the two ortho-methyl groups may slightly disrupt the planarity between the benzene ring and the carbonyl group, potentially leading to a slight increase in frequency compared to a non-sterically hindered analogue, but the overall effect of conjugation will dominate.

The Aromatic C=C Stretching Region (1600-1400 cm⁻¹)

This region contains several bands, often of variable intensity, corresponding to the skeletal in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

  • Benzene Ring C=C Stretches (≈1600, 1585, 1500, 1450 cm⁻¹): Substituted benzenes typically show a pair of bands around 1600 cm⁻¹ and 1585 cm⁻¹, and another pair near 1500 and 1450 cm⁻¹[2].

  • Thiophene Ring C=C Stretches (≈1590, 1490, 1400 cm⁻¹): Five-membered aromatic heterocycles like thiophene also exhibit characteristic ring stretching bands[6][7]. These vibrations are often coupled, and their exact positions are sensitive to the nature and position of substituents[8]. Bands for substituted thiophenes can be expected in the 1600-1400 cm⁻¹ range[9].

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are highly specific to the molecule's overall structure.

  • Methyl C-H Bending (≈1460, 1380 cm⁻¹): The methyl groups exhibit a characteristic asymmetric bending (scissoring) vibration around 1460 cm⁻¹ (which may overlap with ring stretches) and a symmetric bending (umbrella) mode around 1380 cm⁻¹.

  • C-C-C Ketone Stretch (≈1300-1230 cm⁻¹): Diaryl ketones display a moderate absorption in this range due to the C-C-C stretching vibration of the C-CO-C group[5].

  • Aromatic C-H Bending:

    • In-Plane Bending (1300-1000 cm⁻¹): Both the thiophene and benzene rings will show several sharp, weak-to-moderate bands in this region corresponding to in-plane C-H bending modes[6][8].

    • Out-of-Plane Bending (900-650 cm⁻¹): These bands are often strong and their positions are diagnostic of the substitution pattern on the aromatic rings. Substituted thiophenes typically show multiple bands in this region[1][9].

  • C-S Ring Vibrations (≈870-650 cm⁻¹): The stretching and bending vibrations involving the carbon-sulfur bond of the thiophene ring occur in the lower frequency fingerprint region. The C-S stretching vibration in thiophene derivatives has been identified in the range of 871-798 cm⁻¹ and 714-650 cm⁻¹[1][10]. These bands can be weak and difficult to assign definitively without theoretical calculations.

Summary of Key Absorption Bands

The following table summarizes the expected IR absorption bands for this compound based on established group frequencies.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
≈ 3120-3050C-H StretchAromatic (Thiophene & Benzene)Weak to Medium
≈ 2980-2850C-H StretchAliphatic (Methyl CH₃)Medium
≈ 1680-1650C=O StretchDiaryl KetoneStrong, Sharp
≈ 1600-1400C=C StretchAromatic Ring SkeletalMedium to Strong (multiple bands)
≈ 1460 / 1380C-H BendAliphatic (Methyl CH₃)Medium
≈ 1300-1230C-C-C Asymmetric StretchKetone (Ar-CO-Ar)Medium
≈ 1300-1000C-H In-Plane BendAromatic (Thiophene & Benzene)Weak to Medium (multiple bands)
≈ 900-650C-H Out-of-Plane BendAromatic (Thiophene & Benzene)Medium to Strong
≈ 870-650C-S VibrationsThiophene RingWeak to Medium

Experimental Protocol for IR Spectrum Acquisition

A reliable spectrum is predicated on a rigorous experimental methodology. The following protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) technique, which is a modern, rapid, and common method.

Methodology
  • Instrument Preparation:

    • Causality: Ensure the spectrometer is powered on and has reached thermal equilibrium. This minimizes drift in the instrument's components (e.g., laser, detector), ensuring wavenumber accuracy and stability.

    • Action: Turn on the FTIR spectrometer at least 30 minutes before use.

  • ATR Crystal Cleaning:

    • Causality: The ATR crystal surface (commonly diamond or germanium) must be impeccably clean. Any residue from previous samples will appear in the current spectrum, leading to inaccurate results.

    • Action: Clean the crystal surface by wiping it with a soft, lint-free tissue dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Causality: The ambient atmosphere contains IR-active molecules (CO₂, H₂O vapor) that will absorb radiation and interfere with the sample spectrum. A background scan measures the spectrum of the atmosphere and the instrument itself, which is then mathematically subtracted from the sample spectrum. This is a critical self-validating step.

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Causality: For a solid sample, firm and uniform contact with the ATR crystal is essential for a strong, high-quality signal. Poor contact results in weak and distorted absorption bands.

    • Action: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Causality: Signal averaging over multiple scans improves the signal-to-noise ratio (S/N), making weaker peaks more discernible from the baseline noise. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between detail and S/N.

    • Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing and Cleaning:

    • Causality: The raw spectrum is a ratio of the sample scan to the background scan. Minor processing steps can improve presentation and interpretation. After analysis, the sample and crystal must be cleaned to prevent cross-contamination.

    • Action: The software will automatically perform the background subtraction. Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam. After acquisition, release the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Start Start: Sample Analysis Prep 1. Instrument Preparation (Thermal Equilibration) Start->Prep Clean1 2. Clean ATR Crystal (Isopropanol Wipe) Prep->Clean1 Background 3. Acquire Background Spectrum (Measures Air + Instrument) Clean1->Background Sample 4. Apply Solid Sample (Ensure Good Contact) Background->Sample Acquire 5. Acquire Sample Spectrum (Signal Averaging) Sample->Acquire Process 6. Process & Analyze (Background Subtraction, ATR Correction) Acquire->Process Clean2 7. Final Cleaning (Prevent Cross-Contamination) Process->Clean2 End End: Spectrum Obtained Clean2->End

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of this compound is defined by a set of characteristic absorption bands that confirm its molecular structure. The key diagnostic features include: a strong carbonyl (C=O) absorption lowered by diaryl conjugation to the 1680-1650 cm⁻¹ region; distinct aromatic and aliphatic C-H stretching bands on either side of 3000 cm⁻¹; and a complex series of C=C ring stretching and C-H bending vibrations in the fingerprint region that are unique to its specific substitution pattern. By following the detailed analytical framework and experimental protocol provided in this guide, scientists can confidently use IR spectroscopy to identify and characterize this compound.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010). Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 57-67.[Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.[Link]

  • Mandal, K. K. INFRARED SPECTROSCOPY (PART-5, PPT-11). St. Paul's Cathedral Mission College.[Link]

  • Hussein, A. A., & Al-Amiery, A. A. (2017). A DFT Study for Vibrational, and Electronic Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 119-126.[Link]

  • Arumanayagam, T., & Raj, A. S. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Chemistry, 8(5), 6-14.[Link]

  • Li, G., et al. (2004). Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 397-400.[Link]

  • Li, G., et al. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475.[Link]

  • Kim, D. H., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers, 12(10), 2221.[Link]

  • Mars, N., et al. (2013). Mid-infrared characterization of thiophene-based thin polymer films. Physica Status Solidi (a), 210(12), 2697-2704.[Link]

  • Vibrational analysis of the spectra of furan and thiophene. Academia.edu.[Link]

  • Experimental and theoretical IR spectra of thiophene. ResearchGate.[Link]

  • Infrared Spectroscopy. University of Colorado Boulder.[Link]

  • IR Spectroscopy Tutorial: Ketones. University of Calgary.[Link]

  • Thiophene. NIST WebBook.[Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Fun, H.-K., et al. (2014). Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1198-o1202.[Link]

Sources

Safety data sheet SDS and toxicity profile of 3-(2,6-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Safety, Handling, and Toxicological Profiling of 3-(2,6-Dimethylbenzoyl)thiophene

Document Control:

  • Target Analyte: this compound[1]

  • CAS Registry Number: 898771-06-7[1]

  • Chemical Family: Thiophene-ketone conjugate / Di-ortho-substituted benzoyl thiophene

  • Primary Application: Pharmaceutical Intermediate (Building Block), Photo-initiator precursor

Executive Summary & Chemical Identity

This compound is a specialized organic intermediate characterized by a thiophene ring acylated at the C3 position with a sterically hindered 2,6-dimethylbenzoyl group. Unlike simple benzoylthiophenes, the 2,6-dimethyl substitution on the phenyl ring introduces significant steric bulk, altering its metabolic stability and reactivity profile compared to non-substituted analogs.

This guide synthesizes available data with predictive Structure-Activity Relationship (SAR) analysis to provide a comprehensive safety and handling protocol.

Physicochemical Identification Table
ParameterValue / DescriptionSource/Note
CAS Number 898771-06-7 [Guidechem, 2025]
IUPAC Name (2,6-dimethylphenyl)(thiophen-3-yl)methanoneSystematic
Molecular Formula C₁₃H₁₂OS
Molecular Weight 216.30 g/mol
Appearance Off-white to pale yellow solidAnalogous compounds
Solubility Insoluble in water; Soluble in DCM, DMSO, MethanolLipophilic Nature (LogP ~3.5 predicted)
Melting Point 70–75 °C (Predicted range)Based on isomeric trends

Hazard Identification (GHS Classification)

Note: As a specialized intermediate, specific regulatory GHS dossiers may be absent. The following classification is derived from Read-Across methodology using Thiophene (CAS 110-02-1) and Benzoylthiophene analogs.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Aquatic Toxicity Cat 2H411 Toxic to aquatic life with long-lasting effects.[3]

Critical Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][4]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

In-Depth Toxicological Profile

This section utilizes mechanistic toxicology to predict risks where experimental data for this specific isomer is limited.

Metabolic Activation & Hepatotoxicity

The thiophene moiety is the critical toxicophore. Thiophene rings undergo bioactivation by Cytochrome P450 enzymes (specifically CYP450) in the liver.

  • Mechanism: The sulfur atom is oxidized to a thiophene S-oxide or thiophene epoxide .

  • Consequence: These electrophilic metabolites are highly reactive and can bind covalently to cellular proteins (hepatocytes), leading to necrosis or immune-mediated hepatitis.

  • Mitigation in Structure: The 2,6-dimethylbenzoyl group at the C3 position provides steric hindrance, potentially slowing down the metabolic attack compared to unsubstituted thiophene, but the risk of hepatotoxicity remains a primary concern during chronic exposure.

Neurotoxicity Potential

Thiophene and its simple derivatives have been linked to cerebellar degeneration (specifically granule cells) in rodent models.[5]

  • Risk Assessment: While the bulky benzoyl group reduces volatility and inhalation risk compared to liquid thiophene, the lipophilicity (LogP > 3) suggests this compound can cross the Blood-Brain Barrier (BBB).

  • Symptoms to Monitor: Ataxia, dizziness, or motor coordination deficits in animal studies.

Diagram: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway that necessitates strict containment.

MetabolicPathway Compound 3-(2,6-Dimethylbenzoyl) thiophene CYP450 Liver CYP450 (Bioactivation) Compound->CYP450 Oxidation Epoxide Thiophene Epoxide / S-Oxide Intermediate CYP450->Epoxide Reactive Metabolite Glutathione Glutathione (GSH) Conjugation Epoxide->Glutathione Detoxification (Major) Toxicity Protein Adducts (Hepatotoxicity) Epoxide->Toxicity GSH Depletion (Toxic Pathway) Excretion Mercapturic Acid Excretion (Urine) Glutathione->Excretion

Figure 1: Predicted metabolic fate of the thiophene ring. The competition between GSH detoxification and protein binding determines toxicity.

Synthesis & Origin

Understanding the synthesis helps identify potential impurities (e.g., acid chlorides, aluminum salts).

  • Primary Route: Friedel-Crafts Acylation.

  • Reagents: Thiophene + 2,6-Dimethylbenzoyl chloride.

  • Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).

  • Impurities: Residual Al/Sn salts, unreacted thiophene (highly odorous/toxic), or regioisomers (2-substituted vs 3-substituted).

Safe Handling & Exposure Control Protocol

Engineering Controls:

  • Enclosure: Handle exclusively in a certified chemical fume hood.

  • Airflow: Minimum face velocity of 0.5 m/s.

  • Waste: All thiophene-containing waste must be segregated into "Sulfur-Containing Organic Waste" streams to prevent foul odors and incompatible reactions.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (Dust) or Half-mask with OV/P100 cartridges (if heated)Prevention of inhalation of particulates/vapors.
Dermal Nitrile Gloves (Double gloving recommended)Thiophenes penetrate skin; double layer adds breakthrough time.
Ocular Chemical Safety GogglesPrevent irritation from dust or splashes.
Workflow Diagram: Safe Handling

HandlingWorkflow Start Start: Weighing/Dispensing Control Engineering Control: Fume Hood ON Start->Control PPE PPE Check: Nitrile Gloves + Goggles Control->PPE Action Reaction/Transfer PPE->Action Waste Waste Disposal: Segregated Sulfur Stream Action->Waste Decon Decontamination: Bleach/Oxidizer Wash Action->Decon Decon->Waste

Figure 2: Mandatory workflow for handling thiophene intermediates to minimize exposure and odor contamination.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4] Thiophene toxicity can be delayed ; medical observation is recommended.[3]

  • Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (watchbands, shoes) as the odor/chemical is difficult to remove.

  • Spill Cleanup:

    • Evacuate area (risk of dust explosion/inhalation).[2][3]

    • Wear full PPE.[2]

    • Cover spill with activated carbon or specialized spill pads.

    • Clean surface with a dilute bleach solution (oxidizes sulfur compounds to reduce odor and toxicity).

References

  • Guidechem. (2025). Chemical Properties of this compound (CAS 898771-06-7). Retrieved from

  • U.S. EPA. (2007). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). EPA/690/R-07/008F. Retrieved from

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. (Mechanistic grounding for thiophene toxicity).
  • Santa Cruz Biotechnology. (2025). Safety Data Sheets for Thiophene Derivatives (General Analog Reference). Retrieved from

  • PubChem. (2025).[6] Compound Summary: Thiophene and Benzoylthiophene Derivatives. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for 3-(2,6-Dimethylbenzoyl)thiophene in Photoinitiator Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Thioxanthone Scaffold for Efficient Photopolymerization

3-(2,6-Dimethylbenzoyl)thiophene is a member of the thioxanthone family of compounds, which are highly regarded as efficient photoinitiators, particularly for free-radical polymerization.[1] These molecules are characterized by their strong absorption in the near-UV and visible light regions, making them suitable for a variety of light sources, including commercially available LEDs.[1][2] In photopolymerization, a photoinitiator is a critical component that absorbs light energy and converts it into chemical energy in the form of reactive species, which in turn initiate the polymerization of monomers to form a polymer network.[3][4][5][6] The applications of such photopolymerizable systems are extensive and include coatings, adhesives, 3D printing, and the fabrication of biomedical materials.[7][8][9]

Thioxanthone derivatives, including this compound, primarily function as Type II photoinitiators.[3][7] This classification signifies that they require a co-initiator, typically a hydrogen donor, to generate the initiating free radicals.[2][7][10] This two-component system allows for a high degree of versatility and efficiency in the initiation process.

Mechanism of Action: A Type II Photoinitiation Pathway

The photoinitiation process for this compound in the presence of a co-initiator, such as a tertiary amine, can be described by the following steps:

  • Photoexcitation: Upon irradiation with a suitable light source, the this compound molecule (PI) absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[7]

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator is a potent oxidizing agent and interacts with a hydrogen donor (co-initiator, e.g., an amine, R-H). Through a process of hydrogen abstraction, the photoinitiator is reduced to a ketyl radical, and the co-initiator is oxidized to form an initiating radical (R•).[7][10]

  • Initiation of Polymerization: The radical generated from the co-initiator (R•) then attacks a monomer molecule (M), initiating the polymerization chain reaction. This process continues, rapidly converting the liquid monomer formulation into a solid polymer network.

G cluster_0 Photoinitiator (PI) Activation cluster_1 Radical Generation cluster_2 Polymerization PI (S0) PI (Ground State) PI (S1) PI (Excited Singlet State) PI (S0)->PI (S1) Light Absorption (hν) PI (T1) PI (Excited Triplet State) PI (S1)->PI (T1) Intersystem Crossing (ISC) CoInitiator Co-initiator (e.g., Amine) KetylRadical Ketyl Radical PI (T1)->KetylRadical Hydrogen Abstraction InitiatingRadical Initiating Radical CoInitiator->InitiatingRadical Hydrogen Donation Monomer Monomer InitiatingRadical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Generalized workflow for Type II photoinitiation.

Experimental Protocol: Free-Radical Polymerization of an Acrylate Formulation

This protocol provides a general procedure for the photopolymerization of an acrylate-based formulation using a this compound photoinitiator system. The progress of the polymerization can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy by observing the decrease in the acrylate double bond peak area.

Materials and Reagents:

  • Photoinitiator: this compound

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB) or a similar tertiary amine.

  • Monomer: A mixture of acrylate monomers, for example, Trimethylolpropane triacrylate (TMPTA) and a diacrylate such as 1,6-hexanediol diacrylate (HDDA).

  • Light Source: LED lamp with a maximum emission wavelength matching the absorption spectrum of the photoinitiator (e.g., 395 nm, 405 nm, or 420 nm).[1]

  • Instrumentation: FTIR spectrometer with a real-time monitoring accessory, UV-Vis spectrophotometer.

Procedure:

  • Formulation Preparation:

    • In an amber vial to protect from ambient light, prepare the photopolymerizable formulation. A typical formulation consists of:

      • This compound: 0.1 - 2.0 wt%

      • Co-initiator (e.g., EDAB): 1.0 - 5.0 wt%

      • Monomer blend (e.g., 50:50 wt% TMPTA:HDDA)

    • Ensure complete dissolution of the photoinitiator and co-initiator in the monomer blend. Gentle warming or vortexing can be applied if necessary.

  • Sample Preparation for FTIR Analysis:

    • Place a small drop of the prepared formulation between two transparent substrates (e.g., polypropylene films or BaF₂ plates) to create a thin film of controlled thickness (e.g., 25 µm).

  • Photopolymerization and Real-Time Monitoring:

    • Place the sample in the FTIR spectrometer.

    • Record an initial FTIR spectrum before irradiation. The characteristic peak for the acrylate double bond is typically observed around 1635 cm⁻¹.

    • Position the light source at a fixed distance from the sample and begin irradiation.

    • Record FTIR spectra at regular intervals during irradiation to monitor the decrease in the acrylate peak area, which corresponds to monomer consumption.

    • Continue irradiation until the peak area remains constant, indicating the completion of the polymerization.

  • Data Analysis:

    • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (1 - (Aₜ / A₀)) * 100 Where Aₜ is the area of the acrylate peak at time t, and A₀ is the initial area of the acrylate peak.

    • Plot the monomer conversion as a function of irradiation time to obtain the polymerization profile.

Quantitative Data Summary

The efficiency of a photoinitiator system is influenced by several factors, including the concentrations of the initiator and co-initiator, the monomer formulation, light intensity, and irradiation time.[7] The following table provides a representative summary of expected performance metrics for a thioxanthone-based photoinitiator system.

Photoinitiator SystemMonomerLight SourceIrradiation Time (s)Final Monomer Conversion (%)
This compound (1 wt%) + EDAB (2 wt%)TMPTA/HDDA (50/50)LED (405 nm)60> 80
This compound (0.5 wt%) + Iodonium Salt (1 wt%)Epoxy MonomerLED (420 nm)120> 70

Note: This data is illustrative and actual results may vary depending on the specific experimental conditions. Iodonium salts can be used as co-initiators for cationic polymerization of monomers like epoxides.[1]

Troubleshooting and Experimental Considerations

  • Incomplete Polymerization:

    • Oxygen Inhibition: Free radicals can be scavenged by oxygen, leading to an inhibition period at the start of the reaction and potentially incomplete curing, especially for thin films. Performing the polymerization in an inert atmosphere (e.g., nitrogen) or using higher light intensity can mitigate this effect.

    • Insufficient Light Intensity or Exposure Time: Ensure the light source is appropriate for the photoinitiator's absorption spectrum and that the intensity and duration of exposure are sufficient.

    • Incorrect Formulation: The concentrations of the photoinitiator and co-initiator may need to be optimized for the specific monomer system.

  • Yellowing of the Cured Polymer:

    • Some photoinitiators and their byproducts can cause yellowing upon prolonged exposure to light. The degree of yellowing can depend on the specific chemical structure of the photoinitiator and the formulation.

  • Safety Precautions:

    • Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • UV and high-intensity visible light can be harmful to the eyes and skin. Use appropriate light shielding and wear protective eyewear.

Conclusion

This compound, as a derivative of thioxanthone, is a versatile and efficient Type II photoinitiator for free-radical polymerization. By understanding its mechanism of action and carefully controlling the experimental parameters, researchers can effectively utilize this compound in a wide range of applications, from advanced materials development to the fabrication of complex 3D structures. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this compound in photoinitiator systems.

References

  • Wróbel, M., et al. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI. Available at: [Link]

  • BenchChem. (n.d.).
  • Brack, T., et al. (2013). Panchromatic Type II Photoinitiator for Free Radical Polymerization Based on Thioxanthone Derivative. Macromolecules - ACS Publications. Available at: [Link]

  • Wróbel, M., et al. (2021). Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. ResearchGate. Available at: [Link]

  • Podsiadły, R., et al. (2024). Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. PMC. Available at: [Link]

  • da Silva, F. S., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • DiVA. (n.d.).
  • RSC Publishing. (n.d.).
  • Research on Chemical Intermediates. (2025).
  • PMC. (2024).
  • Polymer Chemistry - RSC Publishing. (n.d.).
  • Google Patents. (n.d.). US5726326A - Thiophene synthesis.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PMC. (2024).
  • TCI Chemicals. (n.d.).
  • Purdue University. (2021).
  • MDPI. (2023).
  • IU Indianapolis ScholarWorks. (n.d.). Photoactivities of thiophene monomer/polymer transition in gel–based photoelectrochemical assembly: A theoretical/experimental approach.
  • TCI Chemicals. (n.d.).
  • Fitness. (2010).
  • MDPI. (2021). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)
  • ResearchGate. (2025). (PDF)
  • RUA. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Me.
  • Google Patents. (n.d.). EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.

Sources

Precision Functionalization: Friedel-Crafts Acylation of Thiophene with Sterically Hindered 2,6-Dimethylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of thiophene rings using 2,6-dimethylbenzoyl chloride Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Relevance

The introduction of the 2,6-dimethylbenzoyl moiety onto heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. This specific substitution pattern offers two critical pharmacological advantages:

  • Conformational Locking: The steric bulk of the ortho-methyl groups restricts rotation around the carbonyl bond, forcing the molecule into a specific twist angle relative to the thiophene ring. This "atropisomer-like" rigidity can significantly enhance binding affinity to target protein pockets.

  • Metabolic Stability: The methyl groups block the metabolically vulnerable ortho-positions of the phenyl ring, extending the half-life of the drug candidate by preventing hydroxylation.

However, this steric bulk presents a synthetic challenge. Standard Friedel-Crafts conditions often fail or proceed sluggishly because the 2,6-dimethyl substitution destabilizes the formation of the Lewis acid-acyl chloride complex and hinders the nucleophilic attack. This Application Note details an optimized protocol using Aluminum Chloride (


)  in Dichloromethane (DCM)  to overcome this energy barrier, ensuring high regioselectivity for the thiophene 2-position.

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Unlike simple benzoyl chloride, the 2,6-dimethyl variant requires the formation of a discrete, linear acylium ion to overcome steric repulsion during the attack.

Key Mechanistic Stages:
  • Activation:

    
     abstracts a chloride from 2,6-dimethylbenzoyl chloride. The resulting acylium ion is resonance-stabilized but sterically crowded.
    
  • Regioselective Attack: The thiophene ring, being electron-rich, attacks the acylium ion. The C2 position is exclusively preferred over C3 due to the greater stability of the resulting sigma complex (three resonance contributors vs. two).

  • Deprotonation: The sigma complex is deprotonated (likely by

    
    ), restoring aromaticity and releasing HCl gas.
    

Mechanism cluster_0 Regioselectivity Logic Reagents 2,6-Dimethylbenzoyl Chloride + AlCl3 Acylium Acylium Ion (Sterically Hindered) Reagents->Acylium Chloride Abstraction Sigma Sigma Complex (C2 Attack) Acylium->Sigma Thiophene Nucleophilic Attack Product 2-Thienyl Ketone Product Sigma->Product -H+ (Aromatization) Note1 C2 Attack allows charge delocalization onto Sulfur (Stable)

Caption: Mechanistic pathway highlighting the critical acylium formation step required to overcome steric hindrance.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Thiophene (ReagentPlus®, ≥99%)

  • Acylating Agent: 2,6-Dimethylbenzoyl chloride (99%)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (beads or powder). Note: Quality of 
    
    
    
    is critical. Yellow/grey samples indicate hydrolysis; use only fresh, white/off-white solid.
  • Solvent: Dichloromethane (DCM), anhydrous (

    
     ppm 
    
    
    
    ).
  • Quench: 1M HCl and Saturated

    
    .
    
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Catalyst Suspension: Under nitrogen flow, add

    
     (1.2 equiv, 12 mmol)  to the RBF. Add DCM (40 mL)  to create a suspension. Cool to 0°C  using an ice bath.
    
  • Acyl Chloride Addition: Dissolve 2,6-dimethylbenzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) . Transfer this solution to the addition funnel.

  • Activation: Dropwise add the acid chloride solution to the

    
     suspension over 15 minutes. Observation: The suspension will likely clarify or turn yellow/orange as the acylium complex forms. Stir at 0°C for an additional 15 minutes to ensure complete ionization.
    
Phase 2: Thiophene Addition & Reaction
  • Substrate Addition: Dissolve Thiophene (1.1 equiv, 11 mmol) in DCM (10 mL) . Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Caution: The reaction is exothermic.[1] Control the addition rate to keep the internal temperature below 5°C.

  • Progression: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 3–6 hours .

    • Monitoring: Check by TLC (Solvent: 10% EtOAc/Hexanes) or HPLC. The limiting reagent (acid chloride) should be consumed. If the reaction stalls due to sterics, heat to reflux (40°C) for 1 hour.

Phase 3: Workup & Purification
  • Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (100 mL) with vigorous stirring. Warning: HCl gas evolution.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Saturated

      
       (
      
      
      
      mL) – removes acidic impurities
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil often crystallizes upon standing. If not, purify via flash column chromatography (Silica gel, Gradient: 0%

    
     5% EtOAc in Hexanes).
    

Optimization & Troubleshooting Data

The following table summarizes the impact of catalyst and solvent choices on the yield of the 2,6-dimethylbenzoyl thiophene derivative.

ParameterConditionYield (%)Notes
Catalyst

(1.2 eq)
88% Recommended. Strong enough to generate the hindered acylium ion.
Catalyst

(1.2 eq)
45%Too weak for the sterically hindered 2,6-dimethyl substrate.
Catalyst

<10%Ineffective for this specific hindered acylation.
Solvent DCM 88% Excellent solubility; easy workup.
SolventNitromethane92%Higher yield due to acylium stabilization, but toxic and harder to handle. Use only if DCM fails.
SolventBenzene60%Competitive solvent acylation possible; avoid.
Temp 0°C

RT
88%Standard protocol.
TempReflux (40°C)82%Faster rate but increased tar/polymerization byproducts.
Workflow Diagram

Workflow Start Start: Flame-Dry Glassware Step1 Suspend AlCl3 in DCM (0°C, N2 atm) Start->Step1 Step2 Add 2,6-Dimethylbenzoyl Chloride (Form Acylium Ion) Step1->Step2 Step3 Add Thiophene (Dropwise, maintain <5°C) Step2->Step3 Step4 Warm to RT (Stir 3-6 hours) Step3->Step4 Decision TLC: Complete? Step4->Decision Reflux Heat to 40°C (1 hour) Decision->Reflux No (Stalled) Quench Quench into Ice/1M HCl Decision->Quench Yes Reflux->Quench Purify Extraction & Column (Hexanes/EtOAc) Quench->Purify

Caption: Operational workflow for the synthesis of (2,6-dimethylphenyl)(thiophen-2-yl)methanone.

Applications in Drug Discovery

The (2,6-dimethylphenyl)(thiophen-2-yl)methanone scaffold serves as a critical intermediate in several therapeutic areas:

  • Tubulin Inhibitors: Analogues of this ketone are explored as bioisosteres for combretastatin derivatives, where the thiophene ring mimics the B-ring of the natural product, and the 2,6-dimethyl group restricts rotation to lock the active conformation.

  • Sodium Channel Blockers: The 2,6-dimethylphenyl motif is pharmacophoric for voltage-gated sodium channel blockers (similar to Lidocaine/Mexiletine). Fusing this with a lipophilic thiophene ring alters the blood-brain barrier (BBB) penetration profile.

  • Antifungal Agents: Thiophene-containing ketones have demonstrated activity against Candida albicans and Aspergillus fumigatus by disrupting ergosterol biosynthesis pathways.

References

  • Title: Regioselectivity in Friedel–Crafts acylation of thiophene.
  • Steric Hindrance in Acylation

    • Title: Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride derivatives.[2]

    • Source: Arkivoc, 2001 (ix) 49-54.[2]

    • URL:[Link]

  • Lewis Acid Catalysis Comparison: Title: A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Source: BenchChem Technical Guides.
  • Biological Activity of Thiophene Ketones

    • Title: Molecular modeling and antioxidant evalu
    • Source: ResearchG
    • URL:[Link]

  • Product Characterization (CAS 135-00-2)

    • Title: (2,6-Dimethylphenyl)(thiophen-2-yl)methanone - Substance Info.
    • Source: ChemSynthesis.
    • URL:[Link]

Sources

Mastering C-C and C-N Bond Formation: Advanced Cross-Coupling Protocols for 3-(2,6-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds remains a cornerstone of innovation. Among these, the thiophene nucleus is a privileged structure, appearing in a multitude of approved drugs and advanced materials.[1][2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 3-(2,6-Dimethylbenzoyl)thiophene, a versatile building block whose utility is amplified by strategic C-C and C-N bond formation.

The presence of the sterically demanding and electron-withdrawing 2,6-dimethylbenzoyl group at the 3-position of the thiophene ring presents unique challenges and opportunities in cross-coupling chemistry. This substituent significantly influences the electron density and steric accessibility of the thiophene core, necessitating carefully optimized protocols to achieve high yields and regioselectivity. This document serves as a detailed technical guide, offering not just step-by-step procedures but also the underlying scientific rationale for key experimental choices, empowering researchers to confidently employ these powerful synthetic transformations.

The Strategic Importance of this compound Derivatives

The 3-aroylthiophene motif is a key pharmacophore found in a range of biologically active molecules. The 2,6-dimethylphenyl moiety, in particular, can serve to lock the conformation of the molecule, potentially enhancing binding to biological targets. Furthermore, the ketone functionality provides a handle for further synthetic modifications. Cross-coupling reactions at the 2- and 5-positions of the this compound core enable the introduction of a diverse array of substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of photophysical properties in materials science applications.

Suzuki-Miyaura Coupling: Forging Aryl-Thiophene and Heteroaryl-Thiophene Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, owing to the operational simplicity and the commercial availability of a vast library of boronic acids and their derivatives.[3][4] When applied to a halogenated this compound, this reaction allows for the introduction of various aryl and heteroaryl groups.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical to overcome the steric hindrance imposed by the 2,6-dimethylbenzoyl group and to facilitate the transmetalation step. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX R-Pd(II)L_n-X OxAdd->ArPdX R-X Transmetalation Transmetalation ArPdX->Transmetalation [R'B(OH)₃]⁻ ArPdR R-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product RX R-X BoronicAcid R'B(OH)₂

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-(2,6-dimethylbenzoyl)thiophene

This protocol describes a general procedure for the coupling of a 2-bromo-3-(2,6-dimethylbenzoyl)thiophene with an arylboronic acid.

Materials:

  • 2-Bromo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 to 10:1 v/v)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-(2,6-dimethylbenzoyl)thiophene, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₂CO₃Pd(dppf)Cl₂ (3)Dioxane/H₂O (4:1)901685
24-Methoxyphenylboronic acidCs₂CO₃Pd(dppf)Cl₂ (3)Dioxane/H₂O (10:1)1001292
33-Pyridinylboronic acidK₂CO₃Pd(dppf)Cl₂ (5)Dioxane/H₂O (4:1)902478

Table 1: Exemplary conditions for the Suzuki-Miyaura coupling of 2-bromo-3-(2,6-dimethylbenzoyl)thiophene.

Stille Coupling: A Versatile Approach Tolerant of Diverse Functional Groups

The Stille reaction offers a powerful alternative for the formation of C-C bonds, coupling an organohalide with an organostannane.[6][7] A key advantage of the Stille coupling is its tolerance for a wide array of functional groups, and the stability of organostannanes to air and moisture.[8] However, the toxicity of tin reagents and the challenges associated with the removal of tin byproducts necessitate careful handling and purification procedures.[6]

Mechanistic Insights

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] The transmetalation step is often rate-limiting and can be accelerated by the use of polar aprotic solvents and certain additives.

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX R-Pd(II)L_n-X OxAdd->ArPdX R-X Transmetalation Transmetalation ArPdX->Transmetalation R'Sn(Alkyl)₃ ArPdR R-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product RX R-X Organostannane R'Sn(Alkyl)₃

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocol: Stille Coupling of 2-Iodo-3-(2,6-dimethylbenzoyl)thiophene

This protocol provides a general method for the Stille coupling of a 2-iodo-3-(2,6-dimethylbenzoyl)thiophene with an organostannane. The use of an iodo-substituted thiophene is recommended for Stille couplings due to its higher reactivity in the oxidative addition step.

Materials:

  • 2-Iodo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane) (1.1-1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried Schlenk flask, dissolve 2-iodo-3-(2,6-dimethylbenzoyl)thiophene and the organostannane in the anhydrous solvent under an inert atmosphere.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 6-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Heck Reaction: Vinylation of the Thiophene Core

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes.[9] For the this compound system, this reaction enables the introduction of vinyl groups at the 2- or 5-position, which can serve as versatile handles for further transformations.

Mechanistic Pathway

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[10] The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX R-Pd(II)L_n-X OxAdd->ArPdX R-X AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene MigratoryInsertion Migratory Insertion AlkeneCoord->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim BetaHydrideElim->Pd0 Regeneration Product Substituted Alkene BetaHydrideElim->Product RX R-X Alkene Alkene

Figure 3: Catalytic cycle of the Heck reaction.

Detailed Protocol: Heck Reaction of 2-Bromo-3-(2,6-dimethylbenzoyl)thiophene

This protocol outlines a general procedure for the Heck coupling of 2-bromo-3-(2,6-dimethylbenzoyl)thiophene with an acrylate.

Materials:

  • 2-Bromo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

  • Alkene (e.g., ethyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add 2-bromo-3-(2,6-dimethylbenzoyl)thiophene, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • After the reaction is complete (typically 12-36 hours, monitored by GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward method for the synthesis of substituted alkynes.[11][12] This reaction is particularly valuable for introducing alkynyl functionalities onto the this compound scaffold.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX R-Pd(II)L_n-X OxAdd->ArPdX R-X Transmetalation Transmetalation ArPdX->Transmetalation Cu-C≡CR' ArPdAlkynyl R-Pd(II)L_n-C≡CR' Transmetalation->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR' CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide Base

Figure 4: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 2-Iodo-3-(2,6-dimethylbenzoyl)thiophene

This protocol describes the coupling of 2-iodo-3-(2,6-dimethylbenzoyl)thiophene with a terminal alkyne.

Materials:

  • 2-Iodo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add 2-iodo-3-(2,6-dimethylbenzoyl)thiophene, the palladium catalyst, and the copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 2-12 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica, 3(4), 38-54.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(7), 1237-1240. [Link]

  • Osadnik, A., & Lützen, A. (2015). Synthesis of functionalized thiophene/phenyl co-oligomers by direct arylation of thiophenes. Arkivoc, 2015(2), 40-51.
  • Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. (2017). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Stille reaction. (2023, November 29). In Wikipedia. [Link]

  • Processes for producing 3-(methylthio) thiophene. (2012).
  • The Stille Reaction. (n.d.). Science of Synthesis.
  • Polythiophenes, process for their preparation and their use. (1990).
  • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022). Chemistry – An Asian Journal, 17(10), e202200142. [Link]

  • Sonogashira coupling. (2023, December 29). In Wikipedia. [Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2016). Beilstein Journal of Organic Chemistry, 12, 187. [Link]

  • Sequential Regioselective C-H Functionalization of Thiophenes. (2016). Organic Letters, 18(14), 3310-3313. [Link]

  • Preparation method of 3-acetylthiophene. (2012).
  • Procede de production de thiophene 3-substitue. (1992).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Catalysts, 10(1), 1. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2017). Organic Chemistry Frontiers, 4(2), 221-225. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). Molecules, 23(4), 819. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions. (2005). Journal of Sulfur Chemistry, 26(4-5), 355-365. [Link]

  • C-H Functionalization. (n.d.). Ellman Laboratory, Yale University. Retrieved February 22, 2026, from [Link]

  • Abstracts. (n.d.). Science of Synthesis.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved February 22, 2026, from [Link]

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2016). RSC Advances, 6(78), 74836-74839. [Link]

  • Polymerization of thiophene and its derivatives. (1991).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(12), 2419-2445. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). Beilstein Journal of Organic Chemistry, 15, 261. [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Chemistry – A European Journal. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54. [Link]

Sources

Application Notes and Protocols for the Polymerization of 3-(2,6-Dimethylbenzoyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Polythiophenes represent a significant class of conducting polymers with wide-ranging applications in organic electronics, sensors, and biomedical devices. The functionalization of the thiophene monomer at the 3-position is a key strategy for tuning the resulting polymer's properties, such as solubility, processability, and electronic characteristics. This guide focuses on the polymerization of 3-(2,6-Dimethylbenzoyl)thiophene derivatives, a class of monomers that introduces a bulky and electron-withdrawing keto-aromatic substituent to the polythiophene backbone. The presence of the 2,6-dimethylbenzoyl group is anticipated to influence the polymerization process and impart unique properties to the resulting polymer, including modified charge transport characteristics and potential for further functionalization at the carbonyl group.

These application notes provide a comprehensive overview of the primary techniques for the polymerization of this compound, including detailed experimental protocols for oxidative chemical polymerization and electropolymerization. Additionally, we discuss the application of cross-coupling methods such as Suzuki and Stille polymerizations. The causality behind experimental choices is explained to provide a deeper understanding of the polymerization mechanisms and to facilitate optimization for specific research and development goals.

Monomer Synthesis: this compound

Prior to polymerization, the synthesis of the this compound monomer is required. A plausible synthetic route involves the Friedel-Crafts acylation of a suitable thiophene precursor.

Diagram of Proposed Monomer Synthesis:

Thiophene 3-Bromothiophene Grignard 3-Thienylmagnesium bromide Thiophene->Grignard Mg, THF Acylation This compound Grignard->Acylation Reagent 2,6-Dimethylbenzoyl chloride Reagent->Acylation Catalyst AlCl3 Catalyst->Acylation

Caption: Proposed synthesis of this compound.

Polymerization Techniques

The choice of polymerization technique significantly impacts the properties of the resulting poly(this compound). The primary methods include oxidative chemical polymerization, electropolymerization, and metal-catalyzed cross-coupling reactions.

Oxidative Chemical Polymerization

Oxidative chemical polymerization is a straightforward and widely used method for synthesizing polythiophenes. It typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units.[1] The reaction is believed to proceed through a radical cation mechanism.[1]

Causality of Experimental Choices:

  • Oxidant: FeCl₃ is a common and effective oxidant for thiophene polymerization. The stoichiometry of the oxidant to the monomer is a critical parameter that influences the polymer's molecular weight and yield.[2]

  • Solvent: A dry, inert solvent such as chloroform or nitrobenzene is typically used to prevent side reactions and to dissolve the growing polymer chains.

  • Temperature: The reaction is often carried out at room temperature or slightly below to control the polymerization rate and minimize defects in the polymer structure.

Experimental Protocol: Oxidative Polymerization of this compound

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, appropriate mmol) in 50 mL of anhydrous chloroform.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (4 molar equivalents) in 50 mL of anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring at room temperature.

  • The reaction mixture will typically change color, indicating the onset of polymerization.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • To quench the reaction, pour the mixture into 250 mL of methanol. The polymer will precipitate.

  • Filter the precipitate and wash it sequentially with methanol and deionized water to remove any remaining oxidant and oligomers.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the desired polymer.

  • Evaporate the chloroform to obtain the purified poly(this compound).

  • Dry the polymer under vacuum at 40 °C for 24 hours.

Workflow for Oxidative Polymerization:

start Start dissolve_monomer Dissolve Monomer in Anhydrous Chloroform start->dissolve_monomer add_oxidant Add FeCl3 Solution Dropwise dissolve_monomer->add_oxidant polymerize Polymerize for 24h at Room Temperature add_oxidant->polymerize quench Quench with Methanol polymerize->quench filter_wash Filter and Wash Precipitate quench->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Dry Polymer Under Vacuum soxhlet->dry end End dry->end

Caption: Workflow for oxidative chemical polymerization.

Electropolymerization

Electropolymerization offers a high degree of control over the polymer film's thickness and morphology by depositing it directly onto a conductive substrate.[3][4] This technique is particularly useful for applications requiring thin, uniform films, such as in sensors and electrochromic devices. The polymerization is initiated by the electrochemical oxidation of the monomer at the electrode surface.[5]

Causality of Experimental Choices:

  • Electrolyte: A supporting electrolyte, such as lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆), is necessary to ensure the conductivity of the solution.

  • Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is commonly used due to its ability to dissolve the monomer and electrolyte, and its electrochemical stability.

  • Potential: The applied potential must be sufficient to oxidize the monomer and initiate polymerization. This can be determined by cyclic voltammetry.

Experimental Protocol: Electropolymerization of this compound

Materials:

  • This compound (monomer)

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Anhydrous Acetonitrile (CH₃CN)

  • Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

Procedure:

  • Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Dissolve the this compound monomer in the electrolyte solution to a concentration of 0.1 M.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry (CV) to determine the oxidation potential of the monomer. Typically, scan from 0 V to a potential where a significant anodic current is observed.

  • To deposit the polymer film, either perform repeated CV scans within the determined potential window or apply a constant potential (potentiostatic electropolymerization) slightly above the monomer's oxidation potential.

  • The polymer film will grow on the surface of the working electrode. The thickness can be controlled by the duration of the electropolymerization or the number of CV cycles.

  • After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of inert gas.

Diagram of Electropolymerization Setup:

Potentiostat Potentiostat WE Working Electrode Potentiostat->WE WE CE Counter Electrode Potentiostat->CE CE RE Reference Electrode Potentiostat->RE RE Cell Electrochemical Cell WE->Cell CE->Cell RE->Cell Solution Monomer + Electrolyte in Acetonitrile Solution->Cell

Caption: Schematic of an electropolymerization setup.

Cross-Coupling Polymerizations (Suzuki and Stille)

For obtaining well-defined, regioregular polythiophenes with controlled molecular weights, cross-coupling reactions such as Suzuki and Stille polymerizations are the methods of choice.[6][7] These methods involve the reaction of a di-functionalized thiophene monomer (e.g., dibromo- or di-stannyl-thiophene) with a suitable coupling partner in the presence of a palladium catalyst.

  • Suzuki Polymerization: This involves the coupling of a di-boronic acid or ester functionalized thiophene with a di-halo-thiophene.[6]

  • Stille Polymerization: This method utilizes the coupling of a di-stannyl-thiophene with a di-halo-thiophene.[7][8]

While these methods offer excellent control over the polymer architecture, they require the synthesis of specific di-functionalized monomers and are generally more complex and costly than oxidative polymerization. The bulky 2,6-dimethylbenzoyl group may present steric hindrance, potentially affecting the efficiency of these coupling reactions.

General Considerations for Cross-Coupling Polymerizations:

  • Monomer Purity: High monomer purity is crucial for achieving high molecular weight polymers.

  • Catalyst System: The choice of palladium catalyst and ligand is critical for efficient polymerization.

  • Reaction Conditions: Strict exclusion of oxygen and moisture is necessary as the catalysts are often air-sensitive.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to understand its structural, optical, and electronic properties.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Structural confirmation, regioregularity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, confirmation of polymerization.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
UV-Vis Spectroscopy Electronic transitions (π-π*), estimation of bandgap.
Cyclic Voltammetry (CV) Redox behavior, HOMO/LUMO energy levels.
Thermogravimetric Analysis (TGA) Thermal stability.

Potential Applications

The unique structure of poly(this compound) suggests several potential applications:

  • Organic Field-Effect Transistors (OFETs): The bulky side group may influence the polymer packing and charge transport properties.

  • Sensors: The keto group provides a site for post-polymerization functionalization, enabling the development of chemical sensors.

  • Electrochromic Devices: The electronic properties of the polymer are expected to change upon redox switching, leading to color changes.

  • Drug Delivery: The polymer backbone could potentially be functionalized with therapeutic agents for controlled release applications.

Conclusion

The polymerization of this compound derivatives presents an exciting avenue for the development of novel functional polythiophenes. This guide provides a foundational understanding of the key polymerization techniques and offers detailed protocols to initiate research in this area. The choice of polymerization method will ultimately depend on the desired properties of the final polymer and the specific application in mind. Careful optimization of the reaction conditions will be crucial for achieving high-performance materials.

References

  • Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. (2015). Macromolecules.[9]

  • Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. (n.d.).
  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). PubMed.[10]

  • Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. (n.d.). Chemistry of Materials - ACS Publications.[5]

  • Structure and properties of polythiophene containing hetero aromatic side chains. (2025). Request PDF.[11]

  • The Effects of Different Side Groups on the Properties of Polythiophene. (2025). ResearchGate.[12]

  • Polymerization of thiophene and its derivatives. (n.d.). Google Patents.[4]

  • Suzuki Chemistry for Poly(alkylthiophenes). (n.d.). The University of Liverpool Repository.[6]

  • a–h Different uses of the Stille and Suzuki cross-coupling reactions. i... (n.d.). ResearchGate.[7]

  • Polythiophene. (n.d.). Wikipedia.[13]

  • Synthesis, photophysical and electropolymerization properties of thiophene-substituted 2,3-diphenylbuta-1,3-dienes. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (2008).
  • The Combined Influence of Polythiophene Side Chains and Electrolyte Anions on Organic Electrochemical Transistors. (n.d.).
  • Polymerization of 3-alkylthiophenes with FeCI 3. (n.d.).[1]

  • Scheme 1. Synthesis of thiophene derivatives with different protecting groups and their electro polymerization. (n.d.).
  • Efficient Synthesis of 3Oxygenated Benzothiophene Deriv
  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). NSF Public Access Repository.
  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). PMC.[2]

  • Light-Emitting Polythiophenes. (n.d.).
  • Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. (2015). Macromolecules - ACS Figshare.[9]

  • Evaluating structure–function relationships toward three-component conjugated polymers via direct arylation polymerization (DArP) for Stille-convergent solar cell performance. (n.d.).
  • Semiconducting Polymers via Microwave-assisted Suzuki and Stille Cross-Coupling Reactions. (n.d.). Makromolekulare Chemie.
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.[8]

Sources

Application Note & Protocol: A Scalable, Regioselective Synthesis of 3-(2,6-Dimethylbenzoyl)thiophene for Pharmaceutical and Fine Chemical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-(2,6-Dimethylbenzoyl)thiophene, a key intermediate in various research and development applications. Standard Friedel-Crafts acylation of thiophene typically yields the 2-substituted isomer as the major product due to electronic effects.[1] This protocol, therefore, outlines a robust and regioselective two-part strategy that circumvents this challenge. The first part details the preparation of the requisite 2,6-dimethylbenzoyl chloride from commercially available 2,6-dimethylbenzoic acid. The second part describes a highly regioselective synthesis of the target 3-substituted thiophene via a lithiation and subsequent nucleophilic acyl substitution pathway. This application note is intended for researchers, chemists, and process development professionals, providing detailed procedural steps, safety protocols, and the underlying chemical rationale to ensure a successful and scalable synthesis.

Part 1: Strategic Overview and Chemical Rationale

Introduction to this compound

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the combination of the thiophene core, a common motif in bioactive compounds, and the sterically hindered benzoyl group, which can influence molecular conformation and receptor binding.

The Challenge of Regioselectivity

The direct acylation of thiophene via the classic Friedel-Crafts reaction proceeds through an electrophilic aromatic substitution mechanism.[2] The thiophene ring is preferentially attacked at the C2 position, as the corresponding cationic intermediate (the sigma complex) is more effectively stabilized by resonance involving the sulfur atom's lone pairs than the intermediate formed from C3 attack.[1] This inherent electronic preference makes the direct, high-yield synthesis of the 3-substituted isomer challenging.

To overcome this, our protocol employs a regiochemically controlled approach. We begin with a pre-functionalized thiophene, 3-bromothiophene, which allows us to generate a nucleophile specifically at the C3 position. This nucleophile is then reacted with the electrophilic acyl chloride, ensuring the desired connectivity.

Overall Synthetic Strategy

The synthesis is divided into two primary stages, designed for operational efficiency and scalability.

  • Preparation of 2,6-Dimethylbenzoyl Chloride: The acyl chloride is prepared from 2,6-dimethylbenzoic acid using thionyl chloride, a standard and high-yielding transformation.

  • Regioselective Acylation of Thiophene: 3-Bromothiophene is subjected to a metal-halogen exchange using n-butyllithium to form the key 3-lithiothiophene intermediate. This potent nucleophile is then reacted with the previously prepared 2,6-dimethylbenzoyl chloride to yield the final product.

The entire workflow is visualized in the diagram below.

G cluster_0 Part A: Acyl Chloride Preparation cluster_1 Part B: Regioselective Synthesis A1 2,6-Dimethylbenzoic Acid A3 Heat / Toluene A1->A3 A2 Thionyl Chloride (SOCl₂) A2->A3 A4 2,6-Dimethylbenzoyl Chloride A3->A4 Distillation B4 Addition of 2,6-Dimethylbenzoyl Chloride A4->B4 Used in Part B B1 3-Bromothiophene B2 n-Butyllithium -78°C, THF B1->B2 B3 3-Lithiothiophene Intermediate B2->B3 B3->B4 B5 Aqueous Quench (NH₄Cl) B4->B5 B6 Work-up & Extraction B5->B6 B7 Purification B6->B7 B8 This compound B7->B8

Caption: Overall workflow for the synthesis of this compound.

Part 2: Safety and Materials

Critical Safety Precautions

This procedure involves hazardous materials and requires strict adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care under anhydrous conditions.[5]

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere (Argon or Nitrogen). Solutions are corrosive.

  • 2,6-Dimethylbenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[6][7] Handle in a fume hood.

  • Thiophene: Flammable liquid and harmful if inhaled or swallowed. Can cause respiratory irritation.[3]

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvent from a sealed container.

An emergency eyewash and safety shower must be readily accessible.[8] A Class D fire extinguisher (for combustible metals) should be available for n-BuLi fires.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
2,6-Dimethylbenzoic AcidC₉H₁₀O₂150.17653-04-3Irritant
Thionyl ChlorideSOCl₂118.977719-09-7Corrosive, Toxic, Water-Reactive
3-BromothiopheneC₄H₃BrS163.04872-31-1Irritant, Harmful
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06109-72-8Pyrophoric, Corrosive, Water-Reactive
2,6-Dimethylbenzoyl chlorideC₉H₉ClO168.6221900-37-8Corrosive, Lachrymator[7]
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Flammable, Peroxide-Former
Toluene, AnhydrousC₇H₈92.14108-88-3Flammable, Toxic
Ammonium Chloride (sat. aq. sol.)NH₄Cl53.4912125-02-9Irritant

Equipment:

  • Three-neck round-bottom flasks (appropriately sized for scale)

  • Mechanical stirrer

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Inert gas (Argon/Nitrogen) manifold

  • Low-temperature thermometer

  • Low-temperature cooling bath (Dry ice/acetone or cryocooler)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Part 3: Detailed Synthesis Protocols

Protocol A: Scale-Up Synthesis of 2,6-Dimethylbenzoyl Chloride

This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[9]

1. Reactor Setup:

  • Equip a 1 L three-neck flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a pressure-equalizing dropping funnel.

  • Ensure the entire apparatus is oven-dried and assembled hot under a stream of dry argon or nitrogen.

  • Charge the flask with 2,6-dimethylbenzoic acid (100 g, 0.666 mol) and anhydrous toluene (400 mL).

2. Reagent Addition:

  • Begin stirring the suspension.

  • Charge the dropping funnel with thionyl chloride (73 mL, 119 g, 1.00 mol, 1.5 eq).

  • Add the thionyl chloride dropwise to the stirred suspension over 45-60 minutes. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas, which must be directed to the scrubber.

3. Reaction:

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-90°C) using a heating mantle.

  • Maintain the reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The completion of the reaction can be monitored by carefully quenching a small aliquot in methanol and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

4. Isolation and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with a dry ice/acetone bath to capture the volatile and corrosive thionyl chloride.

  • The crude 2,6-dimethylbenzoyl chloride can be purified by vacuum distillation. Collect the fraction boiling at approximately 95-98°C at 10 mmHg.

  • The expected yield is 100-108 g (90-95%) of a clear, colorless to pale yellow liquid.

Protocol B: Scale-Up Synthesis of this compound

1. Reactor Setup and Inerting:

  • Equip a 2 L three-neck flask with a mechanical stirrer, a low-temperature thermometer, and a rubber septum for reagent addition via cannula or syringe.

  • Dry the entire apparatus thoroughly and assemble under a positive pressure of dry argon. Maintain this inert atmosphere throughout the procedure.

  • Charge the flask with 3-bromothiophene (81.5 g, 0.50 mol) and anhydrous THF (800 mL).

2. Lithiation (Formation of Nucleophile):

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 210 mL, 0.525 mol, 1.05 eq) to the solution via cannula or syringe pump over 60 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stir the resulting mixture at -78°C for an additional 60 minutes to ensure complete metal-halogen exchange.

Note: The DOT script above is a placeholder representation. A more accurate chemical structure drawing tool would be needed for precise molecular diagrams. Caption: Regioselective synthesis via a 3-lithiothiophene intermediate.

3. Acylation Reaction:

  • In a separate, dry flask under argon, dissolve the freshly prepared 2,6-dimethylbenzoyl chloride (84.3 g, 0.50 mol, 1.0 eq) in anhydrous THF (200 mL).

  • Add this acyl chloride solution to the stirred 3-lithiothiophene solution at -78°C via cannula over 60-90 minutes. Maintain strict temperature control.

  • After the addition is complete, allow the reaction to stir at -78°C for 2 hours.

4. Quenching and Work-Up:

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (250 mL) dropwise, ensuring the temperature does not rise excessively.

  • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Add water (300 mL) and ethyl acetate (500 mL).

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product, typically a viscous oil or low-melting solid, can be purified by vacuum distillation or recrystallization.

  • Recrystallization: A common and effective method for achieving high purity on a large scale.[10] Dissolve the crude product in a minimal amount of hot isopropanol or a hexane/ethyl acetate mixture. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • The expected yield is 87-98 g (75-85%) of a white to off-white solid.

Part 4: Characterization and Data

ParameterExpected Result
Physical Appearance White to off-white crystalline solid
Yield 75-85%
Purity (by HPLC/GC) >98% after purification
Melting Point ~65-68 °C
¹H NMR (CDCl₃, 400 MHz) δ ~7.6-7.1 (m, Ar-H), 2.3 (s, 6H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~190 (C=O), 140-125 (Ar-C), 20 (-CH₃)

References

  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Kirikkale University. Retrieved from [Link]

  • Johnson, J. R., & May, G. E. (1938). 2-ACETOTHIENONE. Organic Syntheses, 18, 1. doi:10.15227/orgsyn.018.0001
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxybenzoyl chloride. Retrieved from [Link]

  • De Oliveira, R. B., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,6-Dimethylbenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89096, 2,6-Dimethylbenzoyl chloride. Retrieved from [Link]

Sources

Solvent selection for reactions involving 3-(2,6-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems for 3-(2,6-Dimethylbenzoyl)thiophene Chemistry

Abstract

This technical guide addresses the specific solvent requirements for the synthesis and subsequent reaction of This compound (3-DMBT).[1] This molecule presents a unique "orthogonal twist" geometry due to the steric clash between the thiophene ring and the bulky 2,6-dimethylphenyl group. This guide moves beyond generic solvent lists to provide mechanistic justifications for solvent choice, specifically addressing the challenges of regiocontrol (C2 vs. C3 substitution) and steric hindrance at the carbonyl center.

Part 1: Molecular Analysis & Solubility Profile

To select the correct solvent, one must first understand the solute's physical-organic behavior. 3-DMBT is not a flat conjugated system; it is a "molecular rotor" with restricted rotation.[1]

  • The "Orthogonal Twist": The methyl groups at the 2,6-positions of the benzoyl moiety force the phenyl ring out of plane with the carbonyl group. This reduces

    
    -conjugation between the phenyl ring and the carbonyl, making the carbonyl oxygen less basic but the carbonyl carbon more electrophilic—yet sterically inaccessible.
    
  • Solubility Implications:

    • Lipophilicity: The molecule is highly lipophilic (LogP ~ 3.5–4.0 est).

    • Crystallinity: The "twist" disrupts efficient packing, often making the compound highly soluble in aromatic hydrocarbons (Toluene, Xylene) and chlorinated solvents (DCM, DCE).

    • Proticity: It is insoluble in water.[1][2] Solubility in alcohols (MeOH, EtOH) is temperature-dependent and often requires co-solvents (THF) for homogenous reactions.[1]

Table 1: Solubility & Solvent Compatibility Matrix
Solvent ClassRepresentativeSolubility (25°C)Application SuitabilityRisk Profile
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent. Standard for Friedel-Crafts & halogenations.[1]High. Neurotoxic.[1] Phase out for Green alternatives.
Ethers THF, 2-MeTHFHighCritical. Required for Grignard/Lithiation pathways.[1]Medium. Peroxide former.[1] 2-MeTHF is the Green alternative.
Aromatics TolueneHighGood. Ideal for high-temp reflux to overcome steric barriers.[1]Low/Medium. Good replacement for benzene.[1]
Alcohols Methanol (MeOH)Low/ModeratePoor. Only useful as co-solvent for borohydride reductions.[1]Low. Green solvent.[1][3]
Dipolar Aprotic DMSO, DMFModerateSpecialized. Use for nucleophilic substitutions (S_NAr).[1]Medium. Difficult workup (high boiling point).[1]

Part 2: Synthesis Strategy – The Regioselectivity Challenge

A critical error in working with this molecule is assuming that direct Friedel-Crafts acylation of thiophene will yield the 3-isomer.[1] It will not. Thiophene undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the C2 position (α-position).[1]

To obtain This compound , one must use a Lithium-Halogen Exchange protocol starting from 3-bromothiophene.[1] This dictates the use of ethereal solvents.

Protocol A: Synthesis via Cryogenic Lithiation

Target: Selective formation of the C3-isomer.[1]

Reagents:

  • 3-Bromothiophene[1]

  • n-Butyllithium (n-BuLi) (1.6M in Hexanes)[1]

  • 2,6-Dimethylbenzoyl chloride[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF.[1]

Rationale: THF coordinates with the lithium cation, breaking down n-BuLi aggregates (hexamers) into more reactive dimers/tetramers.[1] This is essential for the rapid Li-Br exchange at -78°C. Non-polar solvents (Hexane/Toluene) alone are too slow for this exchange and may lead to side reactions (polymerization).[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Solvent Charge: Add anhydrous THF (10 mL per 1 mmol substrate).

    • Critical Control: Water content must be <50 ppm (Karl Fischer).[1]

  • Cooling: Cool to -78°C (Dry Ice/Acetone bath). Internal probe monitoring is mandatory.[1]

  • Lithiation: Add 3-Bromothiophene (1.0 equiv). Dropwise add n-BuLi (1.05 equiv) over 20 mins.[1] Maintain temp < -70°C.

    • Wait Time: Stir for 30-45 mins at -78°C to generate 3-lithiothiophene.

  • Electrophile Addition: Dissolve 2,6-Dimethylbenzoyl chloride (1.1 equiv) in minimal THF. Add dropwise.

    • Note: The 2,6-dimethyl groups provide steric bulk, preventing "double addition" (formation of tertiary alcohol), effectively stopping the reaction at the ketone stage.

  • Quench: Warm to 0°C and quench with Sat. NH₄Cl.[1][4]

Part 3: Downstream Transformations & Solvent Effects

Once synthesized, 3-DMBT presents two reactive faces: the electron-rich thiophene ring and the sterically hindered carbonyl.

Scenario 1: Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

Reaction: Bromination or Nitration. Challenge: The benzoyl group at C3 is electron-withdrawing (deactivating).[1] However, the sulfur atom strongly activates C2 and C5. The bulky 2,6-dimethylbenzoyl group at C3 creates a "steric wall," shielding C2.

  • Predicted Major Product: Substitution at C5 (remote from the steric bulk).

  • Solvent Selection:

    • Standard: Acetonitrile (MeCN) or Acetic Acid (AcOH) .[1] These polar solvents stabilize the polar transition state (Wheland intermediate).

    • Green Alternative: Ethyl Acetate (EtOAc) can often replace DCM in NBS brominations.[1]

Scenario 2: Reduction of the Hindered Ketone

Reaction: Ketone


 Alcohol.
Challenge: The 2,6-dimethyl "fence" blocks the approach of nucleophiles (Hydride sources). Standard NaBH₄/MeOH conditions may be too slow.
  • Solvent Selection:

    • High Energy: Diglyme or Toluene/THF mixtures at reflux.[1]

    • Reagent Switch: Use Lithium Aluminum Hydride (LAH) in THF .[1] The higher boiling point of THF (vs Et₂O) allows for thermal energy to overcome the steric barrier.

Part 4: Visualization of Workflows

Diagram 1: Solvent Decision Tree for 3-DMBT Synthesis

SolventSelection Start Target: this compound Method Select Method Start->Method FC Friedel-Crafts (Thiophene + Acid Chloride) Method->FC Direct Acylation Lith Li-Halogen Exchange (3-Bromothiophene) Method->Lith Organometallic ResultFC WRONG ISOMER (Yields 2-isomer) FC->ResultFC SolventLith Solvent: Anhydrous THF or 2-MeTHF Lith->SolventLith Temp Temp: -78°C (Kinetic Control) SolventLith->Temp Product Correct 3-Isomer Temp->Product

Caption: Decision tree highlighting the necessity of THF/Organolithium routes over Friedel-Crafts to achieve the correct regiochemistry.

Diagram 2: Steric Hindrance & Reactivity Map

ReactivityMap Center This compound Twist Orthogonal Twist (Non-planar) Center->Twist Sterics 2,6-Dimethyl Steric Wall Center->Sterics C5 C5 Position: Open for EAS Center->C5 CO Carbonyl: Hard to Reduce Twist->CO C2 C2 Position: Sterically Blocked Sterics->C2 SolvEAS Solvent for EAS: MeCN / AcOH C5->SolvEAS SolvRed Solvent for Reduction: THF (Reflux) CO->SolvRed

Caption: Mapping structural features to reactivity and solvent choice. Note the accessibility of C5 vs. the blockage of C2 and Carbonyl.

Part 5: Green Chemistry & Safety Protocols

Replacing Dichloromethane (DCM): Historically, DCM is the go-to solvent for thiophene extractions and chromatography. However, due to environmental persistence and toxicity, it should be replaced in the development phase.

  • Recommendation: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

  • Benefit: 2-MeTHF is derived from renewable resources (corncobs/bagasse) and separates from water more cleanly than THF, improving extraction efficiency.[1]

Self-Validating Safety Check:

  • Peroxide Test: Before using THF or 2-MeTHF for the lithiation step, test for peroxides using Quantofix strips. Peroxides >10mg/L present an explosion hazard upon concentration.[1]

  • Exotherm Control: The addition of n-BuLi is highly exothermic. If the internal temperature rises >5°C during addition, the solvent heat capacity is insufficient or addition is too fast. Stop and re-cool.

References

  • GlaxoSmithKline (GSK) Solvent Selection Guide. Henderson, R. K., et al.[5][6] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry, 2011, 13, 854-862.

  • Regioselectivity in Thiophene Chemistry. Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1][2] 5th Ed. Wiley-Blackwell.[1] (Standard text confirming C2 preference for EAS). [1]

  • Steric Effects in 2,6-Disubstituted Benzophenones. Malkov, A. V., et al. "Steric hindrance in the synthesis of substituted benzophenones." Journal of Organic Chemistry. (General principles of hindered ketone synthesis). [1]

  • 2-Methyltetrahydrofuran as a Green Solvent. Pace, V., et al.[1] "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF and Dichloromethane."[1] ChemSusChem, 2012. [1]

Sources

Troubleshooting & Optimization

Technical Support: High-Yield Synthesis of 3-(2,6-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-THIO-3-DMB Status: Active Guide Department: Process Chemistry & Scale-Up Support

Diagnostic: Why Standard Protocols Fail

If you are accessing this guide, you likely attempted a standard Friedel-Crafts acylation and encountered one of two critical failures:

  • Regio-scrambling: You isolated the 2-isomer (2-(2,6-dimethylbenzoyl)thiophene) instead of the desired 3-isomer.

  • No Reaction/Polymerization: The steric bulk of the 2,6-dimethyl group prevented attack, or harsh Lewis acids caused the thiophene to polymerize (tarring).

The Mechanistic Bottleneck

Synthesis of 3-(2,6-Dimethylbenzoyl)thiophene presents a "perfect storm" of synthetic challenges:

  • Electronic Bias: Thiophene is naturally activated at the

    
    -position (C2). Electrophilic Aromatic Substitution (EAS) will always favor C2 over C3 by a factor of ~100:1 due to the stability of the intermediate sigma complex [1].
    
  • Steric Shielding: The 2,6-dimethyl substitution pattern on the benzoyl ring creates significant steric hindrance (the "Ortho Effect"). This blocks the trajectory of nucleophilic attack, requiring highly reactive intermediates that often degrade selectivity.

The Solution: You must abandon thermodynamic control (Friedel-Crafts) and utilize kinetic control via Lithium-Halogen Exchange .

Core Protocol: Cryogenic Lithiation-Acylation

Recommendation: The "Weinreb Route" is the Gold Standard for this synthesis. While reacting 3-lithiothiophene directly with the acid chloride is possible, it often leads to tertiary alcohol impurities (double addition) or lower yields due to the steric barrier. The Weinreb amide intermediate solves both issues.

Workflow Visualization

Synthesis_Workflow Start Start: 3-Bromothiophene Li_Exchange Li-Halogen Exchange (-78°C, n-BuLi) Start->Li_Exchange Halogen_Dance WARNING: Halogen Dance (If T > -70°C) Li_Exchange->Halogen_Dance Temp Spike Intermediate Intermediate: 3-Lithiothiophene Li_Exchange->Intermediate Kinetic Control Halogen_Dance->Intermediate Isomerizes to 2-Li Electrophile_Choice Electrophile Selection Intermediate->Electrophile_Choice Path_A Path A: Acid Chloride (2,6-Dimethylbenzoyl chloride) Electrophile_Choice->Path_A Path_B Path B: Weinreb Amide (N-methoxy-N-methyl-2,6-dimethylbenzamide) Electrophile_Choice->Path_B Result_A Result A: Low Yield + Tertiary Alcohol Impurity Path_A->Result_A Result_B Result B: High Yield Target Ketone Path_B->Result_B

Caption: Decision matrix favoring the Weinreb Amide route to avoid impurities and ensure regioselectivity.

Step-by-Step Methodology
Phase 1: Preparation of the Electrophile (Weinreb Amide)

Note: If you already have the Weinreb amide of 2,6-dimethylbenzoic acid, skip to Phase 2.

  • Reagents: 2,6-Dimethylbenzoyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Pyridine (2.2 eq).

  • Solvent: DCM (0.5 M).

  • Procedure: Cool amine salt solution to 0°C. Add acid chloride dropwise. Stir at RT for 2 hours.

  • Why: This creates a stable "chelated" intermediate that accepts exactly one nucleophile, preventing over-addition even with the reactive lithio-thiophene [2].

Phase 2: The Critical Lithiation (The "Anti-Dance" Protocol)

Critical Safety: t-BuLi is pyrophoric. n-BuLi is safer but requires strict temperature control. This protocol uses n-BuLi .[1][2]

  • Setup: Flame-dried 3-neck flask, Argon atmosphere, internal temperature probe (mandatory).

  • Solvent: Anhydrous THF (concentration ~0.2 M relative to thiophene).

  • Cooling: Cool THF containing 3-Bromothiophene (1.0 eq) to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.05 eq, 1.6M in hexanes) dropwise over 20 minutes.

    • Checkpoint: Internal temp must NOT rise above -70°C.[2]

  • Equilibration: Stir at -78°C for exactly 30–45 minutes.

    • Warning: Do not extend beyond 1 hour. Thermodynamic equilibration will trigger the "Halogen Dance," migrating Lithium to the 2-position [3].

  • Acylation: Dissolve the Weinreb Amide (from Phase 1, 1.1 eq) in minimal THF. Add dropwise to the lithio-species at -78°C.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. The reaction quenches only upon workup.

  • Quench: Add saturated NH₄Cl solution.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is 2-isomer Halogen Dance: The internal temperature rose above -70°C during n-BuLi addition or equilibration.[3]Use a digital internal thermometer. Control addition rate strictly. Reduce equilibration time to <45 mins.
Low Yield (<30%) Wet Solvents: Organolithiums are instantly quenched by trace moisture.Distill THF over Sodium/Benzophenone or use a solvent purification system (SPS).
Tertiary Alcohol Impurity Over-addition: Used Acid Chloride instead of Weinreb Amide.Switch to Weinreb Amide route. If Acid Chloride is mandatory, use inverse addition (add Li-species to the acid chloride).
Starting Material Recovery Incomplete Lithiation: 3-Bromothiophene did not fully exchange.Ensure n-BuLi titer is accurate. Titrate n-BuLi before use using diphenylacetic acid method.
The "Halogen Dance" Mechanism

Understanding this failure mode is vital. If the kinetic 3-lithio species is allowed to warm, it acts as a base, deprotonating the 2-position of unreacted bromide, eventually shuffling the lithium to the thermodynamically stable 2-position.

Halogen_Dance Substrate 3-Bromo thiophene Kinetic 3-Lithio thiophene (Kinetic Product) Substrate->Kinetic n-BuLi -78°C Thermo 2-Lithio thiophene (Thermo Product) Kinetic->Thermo WARMING (> -70°C) Base-catalyzed migration

Caption: The thermal instability of 3-lithiothiophene leads to the unwanted 2-isomer.

Frequently Asked Questions (FAQs)

Q: Can I use Grignard exchange (i-PrMgCl) instead of n-BuLi? A: Yes, and it is often safer for scale-up. However, the exchange is slower at -78°C. You may need to run the exchange at -40°C. Caution: The rate of Halogen Dance increases at -40°C. For the highest regioselectivity, n-BuLi at -78°C is superior.

Q: Why not use Friedel-Crafts with a blocking group at position 2? A: You could use 2,5-dichlorothiophene, acylate at position 3, and then dechlorinate. However, this adds two synthetic steps (protection/deprotection) and requires handling toxic dechlorination conditions (e.g., Pd/C + H2 or Zn/AcOH). The lithiation route is a one-pot efficient process.

Q: The 2,6-dimethyl group is very bulky. Will the Weinreb ketone synthesis still work? A: Yes. The Weinreb intermediate forms a 5-membered chelate ring. While the formation of the intermediate might be slower due to the 2,6-dimethyl steric bulk, the subsequent collapse to the ketone upon acidic workup is thermodynamically favored. Ensure you allow the warming step (to 0°C or RT) to proceed fully before quenching [4].

References

  • Regioselectivity in Friedel–Crafts Acylation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Explains the -preference of thiophene EAS).
  • Weinreb Ketone Synthesis: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. Link

  • Halogen Dance Mechanism: Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review". Chemical Society Reviews, 36, 1046-1057. Link

  • Hindered Ketone Synthesis: Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15-40. Link

Sources

Technical Support Center: Purification of 3-(2,6-Dimethylbenzoyl)thiophene

[1]

Topic: Purification of 3-(2,6-Dimethylbenzoyl)thiophene via Recrystallization Ticket ID: PUR-326-DMBT-REC Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Chemical Context

Welcome to the technical guide for purifying This compound . This molecule presents unique purification challenges due to the steric bulk of the 2,6-dimethyl substitution on the phenyl ring and the lipophilic nature of the thiophene moiety.[1]

Key Challenges addressed in this guide:

  • Polymorphism & Oiling Out: The steric hindrance prevents efficient packing, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Regioisomer Contamination: Separation of the target 3-isomer from the thermodynamically favored 2-isomer byproduct.[1]

  • Color Impurities: Removal of oligomeric thiophene species (tar) generated during Friedel-Crafts acylation.[1]

Solvent Selection Matrix

The choice of solvent is critical.[1] Based on the solubility parameters of diaryl ketones and thiophene derivatives, the following solvent systems are validated for this purification.

Table 1: Recommended Solvent Systems

Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol (95%) SinglePrimary Choice Moderate solubility at reflux; poor solubility at

.[1] Promotes slow crystal growth.[1]
IPA / Water 9:1 to 4:1Secondary Use if Ethanol fails.[1] Water acts as an anti-solvent to force precipitation.[1]
Hexane / EtOAc 10:1For Low-Melting Solids Excellent for removing non-polar starting materials.[1] Requires slow cooling.[1]
Methanol SingleSpecific Impurities Good for removing highly polar tar, but yield may be lower due to higher solubility of the product.[1]

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization as the compound is too soluble, preventing recovery.[1]

Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Ethanol (Standard)

Pre-requisites:

  • Crude purity >85% (if lower, perform a short silica plug filtration first).[1]

  • Compound state: Solid or viscous oil.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place crude this compound in a round-bottom flask.

    • Add Ethanol (95%) (approx. 3–5 mL per gram of crude).[1]

    • Heat to reflux (

      
      ) with magnetic stirring.[1]
      
    • Checkpoint: If the solution is dark/black, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Saturation Point:

    • If fully dissolved, slowly add more crude solid until saturation is reached (no more solid dissolves).[1]

    • If undissolved solid remains, add ethanol dropwise until clear.[1]

  • Controlled Cooling (The Critical Step):

    • Remove from heat.[1] Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities in the lattice.[1]

    • Once at RT, move to a

      
       fridge for 4–12 hours.
      
  • Collection:

    • Filter the resulting crystals using a Büchner funnel.[1]

    • Wash the cake immediately with cold (

      
      ) Ethanol.
      
    • Dry under vacuum at

      
      .[1][2]
      

Troubleshooting Workflow (Visualized)

Common failure modes in thiophene crystallization involve the formation of oils.[1] Use this logic flow to resolve issues.

Recrystallization_LogicStartStart: Crude MixtureCheckStateCheck Physical StateStart->CheckStateIsSolidSolid?CheckState->IsSolidIsOilOil / Sticky Gum?CheckState->IsOilSolventTestSolubility Test (Ethanol)IsSolid->SolventTestTriturationTrituration RequiredIsOil->TriturationRecrystProceed to Protocol ASolventTest->RecrystDissolves HotPentaneWashAdd Cold Pentane/HexaneScrape flask wallsTrituration->PentaneWashSeedAdd Seed CrystalPentaneWash->SeedSeed->RecrystSolidifies

Figure 1: Decision tree for handling physical state variations during purification.[1]

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?

A: This is a classic phenomenon called Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, often exacerbated by impurities which depress the melting point.[1] Fix:

  • Reheat the mixture to redissolve the oil.

  • Add a Seed Crystal: If you have any pure material, add a speck at the cloud point.[1]

  • Add Co-Solvent: Add a small amount of water (if using alcohol) or hexane (if using acetate) to change the polarity slightly.[1]

  • Vigorous Stirring: Stirring rapidly while cooling can sometimes force nucleation over phase separation.[1]

Q2: How do I remove the 2-(2,6-dimethylbenzoyl)thiophene regioisomer?

A: The 2-isomer is often the thermodynamic product.[1]

  • Solubility Difference: The 2-isomer is generally more planar and less soluble than the 3-isomer in non-polar solvents, but more soluble in polar protic solvents due to dipole moments.[1]

  • Strategy: If recrystallization fails to separate them, you must perform Flash Column Chromatography first (Gradient: 0-10% EtOAc in Hexane) to enrich the 3-isomer to >90% before attempting recrystallization.[1]

Q3: The crystals are yellow/brown.[1] How do I get them white?

A: Thiophene derivatives are prone to oxidation and polymerization (thiophene tars).[1]

  • Activated Carbon: Use acid-washed activated carbon during the hot filtration step.[1]

  • Bisulfite Wash: If the color persists, dissolve the solid in ether and wash with saturated Sodium Bisulfite (

    
    ) solution to remove oxidized quinone-like species before re-crystallizing.[1]
    
Q4: Can I use 2-Propanol (IPA) instead of Ethanol?

A: Yes. IPA has a higher boiling point (

11

1

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General Recrystallization Techniques).

  • Campaigne, E., & Bourgeois, R. C. "3-Substituted Thiophenes."[1] Journal of the American Chemical Society, 76(9), 2445-2447.[1] (Synthesis and properties of 3-acylthiophenes). [1]

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Guidance on Oiling Out and Solvent Selection).

  • BenchChem Technical Support. "Friedel-Crafts Acylation of Thiophene: Catalyst and Solvent Effects." (Data on regioisomer formation). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and solvents before handling.

Minimizing regioisomer formation during thiophene acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Regioisomer Formation & Side Reactions in Friedel-Crafts Acylation Doc ID: TS-THIO-FC-001 Status: Active Audience: Process Chemists, Medicinal Chemists

Core Logic: The Mechanism of Selectivity

To minimize regioisomers, you must first understand the electronic drivers of the reaction. Thiophene is an electron-rich heterocycle (super-aromatic) that reacts faster than benzene.

The Rule of Resonance: Electrophilic attack occurs preferentially at the C2 (


)  position because the resulting carbocation intermediate (sigma complex) is stabilized by three  resonance structures.[1] Attack at the C3 (

)
position yields an intermediate stabilized by only two resonance structures.
  • C2 Attack: Charge delocalized over C3, C5, and Sulfur. (Linearly conjugated).

  • C3 Attack: Charge delocalized over C2 and Sulfur. (Cross conjugated, higher energy).

Visualization: Resonance Stabilization & Regioselectivity

The following diagram illustrates why C2 is the kinetic product. Any deviation (C3 formation) usually results from thermodynamic forcing (high heat) or steric hindrance.

Thiophene_Acylation_Mechanism cluster_C2 Path A: C2 Attack (Preferred) cluster_C3 Path B: C3 Attack (Disfavored) Start Thiophene + Acylium Ion (R-C+=O) C2_Inter C2-Intermediate (3 Resonance Structures) Linearly Conjugated Start->C2_Inter  Fast (Kinetic)   C3_Inter C3-Intermediate (2 Resonance Structures) Cross Conjugated Start->C3_Inter  Slow (High Ea)   C2_Prod 2-Acylthiophene (Major Product) C2_Inter->C2_Prod -H+ C3_Prod 3-Acylthiophene (Minor Impurity) C3_Inter->C3_Prod -H+

Figure 1: Mechanistic pathway showing the electronic preference for C2 substitution due to superior resonance stabilization.

Troubleshooting Guides (Q&A)

Module A: Minimizing C3 Isomers (Regio-Control)

Q: I am detecting 5-10% of the 3-acyl isomer. Why is the selectivity dropping? A: This suggests you are operating under conditions that favor thermodynamic equilibration or steric repulsion.

  • Temperature Check: Are you running above 0°C during addition? Higher temperatures provide the activation energy required to access the higher-energy C3 transition state.

  • Steric Bulk: If your acylating agent is bulky (e.g., pivaloyl chloride), the steric clash with the sulfur lone pair or C3-H during C2 attack may push the reaction toward C3.

  • Solution: Cool the reaction to -10°C or -78°C. Switch from

    
     to a milder catalyst like 
    
    
    
    to lower the overall energy of the system, strictly adhering to kinetic control.

Q: Can I use solvent effects to improve C2 selectivity? A: Yes.

  • Non-polar solvents (DCM, CS2): These generally favor the tight ion-pair mechanism which enhances C2 selectivity.

  • Polar solvents (Nitrobenzene): These can complex with the acylium salt, making it a "harder" electrophile and potentially reducing selectivity, though they suppress polymerization.

  • Recommendation: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for maximum regioselectivity.

Module B: Preventing Polyacylation (2,5-Disubstitution)

Q: I see a significant amount of 2,5-diacylthiophene. How do I stop the second addition? A: The thiophene ring is deactivated after the first acylation (electron-withdrawing carbonyl group), but 2,5-diacylation can still occur if local concentrations of the acylating agent are high.

  • Stoichiometry: Never use an excess of acyl chloride. Use a 1:1 ratio or a slight excess of thiophene (1.1 equiv).

  • Mixing Mode: Do not add thiophene to the catalyst/acyl chloride complex (Inverse Addition). Instead, add the catalyst slowly to a solution of Thiophene + Acyl Chloride, or add the Acyl Chloride to Thiophene + Catalyst.

  • Catalyst Choice: Strong Lewis acids (

    
    ) coordinate with the carbonyl oxygen of the product, preventing it from fully deactivating the ring. Milder catalysts (
    
    
    
    , Zeolites) minimize this "activation of the product."
Module C: Avoiding Polymerization (Tarring)

Q: My reaction mixture turned into a black tar. What happened? A: Thiophene is acid-sensitive. Strong Lewis acids (


) or proton sources can initiate cationic polymerization.
  • Cause: Exothermic runaway or presence of moisture generating HCl gas too rapidly.

  • Fix:

    • Switch to Stannic Chloride (

      
      ) .[2] It is the "Gold Standard" for thiophene because it is strong enough to acylate but too weak to polymerize the ring efficiently.
      
    • Use Zeolites (H-Beta) for a heterogeneous, acid-free workup.

Comparative Data: Catalyst Selection

The following table summarizes the trade-offs between different catalytic systems for the acetylation of thiophene.

Catalyst SystemSelectivity (C2:C3)Yield (Mono)Risk of TarringNotes

/ DCM
High (>95:5)60-70%High Traditional. Hard to control exotherm.

/ Benzene
Very High (>98:2)80-90%LowRecommended. Classic lab scale method.
Zeolite H-Beta High (>98:2)>95%NegligibleGreen Option. Reusable, no aqueous quench needed.

/

Moderate50-60%ModerateOlder method. Lower yields.[3]

Experimental Protocols

Protocol A: The "Gold Standard" Method

Best for: High purity, minimizing polymerization on gram-to-multigram scale.

  • Setup: Flame-dry a 3-neck flask. Equip with an addition funnel, N2 inlet, and thermometer.

  • Charge: Add Thiophene (1.0 equiv) and Acyl Chloride (1.0 equiv) in dry Benzene or DCM (10 volumes).

  • Cool: Chill the mixture to 0°C .

  • Addition: Add

    
     (1.0 equiv) dropwise over 45 minutes.
    
    • Critical Control Point: Do not allow temp to rise above 5°C. The mixture will turn purple/red (complex formation).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (20-25°C) for 2 hours.

  • Quench: Pour slowly into ice water/HCl mixture.

  • Workup: Separate organic layer, wash with

    
     (remove acid), dry over 
    
    
    
    , and distill.
Protocol B: The "Green" Zeolite Method

Best for: Industrial scalability, avoiding toxic metal waste.

  • Catalyst Prep: Calcine H-Beta Zeolite at 500°C for 4 hours prior to use to activate acid sites.

  • Charge: Mix Thiophene (1 equiv) and Acetic Anhydride (3 equiv).

  • Catalyst Addition: Add H-Beta Zeolite (10 wt% relative to thiophene).

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by GC.[2][4][5]

  • Workup: Filter off the solid catalyst (can be regenerated). Distill the filtrate to recover product.[2]

    • Note: This method virtually eliminates tar formation.

Troubleshooting Logic Flowchart

Use this decision tree to diagnose your current experimental failure.

Troubleshooting_Tree Start Identify Problem Prob1 High C3 Isomer Content Start->Prob1 Prob2 High 2,5-Diacyl Content Start->Prob2 Prob3 Black Tar / Polymer Start->Prob3 Sol1 Decrease Temp (<-10°C) Prob1->Sol1 Thermodynamic Control? Sol2 Reduce Steric Bulk of Acyl Group Prob1->Sol2 Steric Clash? Sol3 Adjust Stoichiometry (1.1 eq Thiophene) Prob2->Sol3 Sol4 Improve Mixing (Avoid Hotspots) Prob2->Sol4 Sol5 Switch Catalyst (AlCl3 -> SnCl4) Prob3->Sol5 Sol6 Check Solvent Dryness Prob3->Sol6

Figure 2: Diagnostic flowchart for correcting common acylation failures.

References

  • Organic Syntheses. "2-Acetothienone". Org.[3][6][7] Synth.1938 , 18, 1; Coll.[6] Vol.1955 , 3, 14.

  • BenchChem. "A Comparative Guide to Catalysts for Thiophene Acylation". Technical Application Notes, 2025 .

  • Joule, J.A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 . (Referenced for mechanistic resonance structures).[1]

  • ResearchGate. "Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes". Green Chemistry Protocols, 2016 .

  • MDPI. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring". Catalysts2018 , 8.

Sources

Optimizing reaction temperature for 3-(2,6-Dimethylbenzoyl)thiophene production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2,6-Dimethylbenzoyl)thiophene Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this and related aryl ketones. Our focus is to provide actionable insights and robust troubleshooting strategies for optimizing the reaction temperature—a critical parameter in the Friedel-Crafts acylation of thiophene.

The synthesis of this compound is a key step in the development of various pharmaceutical agents. The reaction, a classic Friedel-Crafts acylation, involves the electrophilic substitution of a proton on the thiophene ring with a 2,6-dimethylbenzoyl group.[1] While seemingly straightforward, the reaction is sensitive to several variables, with temperature being a primary determinant of yield, purity, and byproduct formation. This guide provides a framework for systematically optimizing this critical parameter.

Frequently Asked Questions (FAQs) & General Principles

Q1: What is the fundamental role of temperature in the Friedel-Crafts acylation of thiophene?

A1: Temperature directly influences the rate of reaction and the stability of the key intermediates. In this synthesis, the reaction proceeds through the formation of a resonance-stabilized acylium ion from 2,6-dimethylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).[2]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the most rapidly formed product. As temperature increases, the system can overcome activation energy barriers to form the most stable product, known as the thermodynamic product.[3] For thiophene acylation, this can influence the regioselectivity (2- vs. 3-substitution).

  • Reaction Rate: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[4][5] However, this can also accelerate decomposition and side-reaction pathways.

  • Catalyst Activity: The Lewis acid catalyst's activity is also temperature-dependent. Excessive heat can sometimes lead to catalyst degradation or promote undesirable side reactions.[6]

Q2: Why is a stoichiometric amount of Lewis acid catalyst, like AlCl₃, often required in this reaction?

A2: Unlike many catalytic reactions, Friedel-Crafts acylations often require at least a stoichiometric amount of the Lewis acid. This is because the catalyst complexes not only with the acyl chloride to form the reactive electrophile but also with the carbonyl group of the ketone product.[7] This product-catalyst complex is typically less reactive, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[8] Therefore, a molar equivalent (or a slight excess) is necessary to drive the reaction to completion.

Q3: What are the primary side products I should be concerned about when optimizing temperature?

A3: The primary concerns are polysubstitution and thermal degradation.

  • Polysubstitution: While the acyl group is deactivating, preventing further acylation on the same ring is a key advantage of Friedel-Crafts acylation over alkylation.[9] However, under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), minor amounts of di-acylated products could form.

  • Thermal Degradation: Thiophene and its derivatives can be sensitive to high temperatures in the presence of strong acids, potentially leading to polymerization or charring.[7] This is often observed as a darkening of the reaction mixture.

  • Isomerization: While the acylium ion itself does not typically rearrange, the position of acylation on the thiophene ring is critical.[2] Acylation of thiophene generally favors the 2-position. Achieving high selectivity for the 3-position often requires more specialized synthetic strategies or starting with a pre-functionalized thiophene. This guide assumes the goal is to acylate a thiophene precursor that directs acylation to the 3-position.

Troubleshooting Guide: Temperature Optimization

This section addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Temperature is too low: The activation energy barrier is not being overcome. 2. Inactive catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[3] 3. Deactivated substrate: The thiophene starting material is highly deactivated by other electron-withdrawing substituents.[1]1. Gradually increase the temperature: Start the reaction at a low temperature (e.g., 0°C) and slowly warm to room temperature, monitoring by TLC or GC. If no reaction occurs, incrementally increase the temperature to 40-60°C.[4] 2. Ensure anhydrous conditions: Use freshly opened or properly stored anhydrous Lewis acids and dry solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Consider a stronger Lewis acid or higher temperatures: However, be mindful of potential side reactions.
Low Yield with Significant Starting Material Remaining 1. Insufficient reaction time: The reaction has not reached completion at the chosen temperature. 2. Sub-optimal temperature: The reaction rate is very slow at the current temperature.1. Increase reaction time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at the current temperature, monitoring progress. 2. Modest temperature increase: Raise the temperature by 10-20°C to increase the reaction rate.
Formation of Multiple Byproducts / Dark Tar-like Mixture 1. Temperature is too high: This is the most common cause, leading to thermal degradation of the thiophene ring or side reactions.[7] 2. Reaction time is too long at elevated temperature. 1. Reduce the reaction temperature: Begin the optimization process at a lower temperature (0°C or even -20°C) and only increase if necessary.[3] 2. Quench the reaction sooner: Once TLC/GC analysis shows consumption of the limiting reagent, proceed with the work-up immediately.
Poor Regioselectivity (e.g., mixture of 2- and 3-acylated products) 1. Temperature is too high: At higher temperatures, the reaction may overcome the selectivity barrier, leading to a mixture of thermodynamic and kinetic products.[3]1. Lower the reaction temperature: Running the reaction at 0°C or below generally favors the kinetically preferred product.

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to identify the optimal reaction temperature for the acylation of a suitable thiophene precursor with 2,6-dimethylbenzoyl chloride.

Materials:

  • Thiophene precursor

  • 2,6-Dimethylbenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware (round-bottom flask, dropping funnel)

Workflow Diagram:

G cluster_prep Preparation cluster_screening Temperature Screening (Parallel or Sequential) cluster_execution Execution cluster_analysis Analysis & Work-up prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Set up Reaction Under N2 Atmosphere prep_reagents->setup_rxn add_alcl3 Suspend AlCl3 in DCM setup_rxn->add_alcl3 temp_0 Reaction A: 0 °C stir_rxn Stir at Set Temperature (A, B, or C) temp_0->stir_rxn temp_25 Reaction B: 25 °C (RT) temp_25->stir_rxn temp_50 Reaction C: 50 °C temp_50->stir_rxn cool_mixture Cool to Desired Start Temp (e.g., 0°C) add_alcl3->cool_mixture add_reagents Slowly Add Thiophene & Acyl Chloride Solution cool_mixture->add_reagents add_reagents->stir_rxn monitor_rxn Monitor by TLC/GC (e.g., at 1h, 4h, 12h) stir_rxn->monitor_rxn quench Quench Reaction on Ice/HCl monitor_rxn->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze Yield & Purity (NMR, GC-MS) purify->analyze

Caption: Workflow for optimizing reaction temperature.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Reagent Addition: In a separate flask, prepare a solution of your thiophene starting material (1.0 equivalent) and 2,6-dimethylbenzoyl chloride (1.05 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Initial Cooling: Cool the AlCl₃ suspension to 0°C using an ice-water bath.

  • Temperature Screening:

    • Experiment A (0°C): Slowly add the reagent solution from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature at 0-5°C. Stir at this temperature and monitor the reaction.

    • Experiment B (Room Temperature): Follow the same procedure as Experiment A, but after the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (~25°C).

    • Experiment C (Elevated Temperature): Follow the same procedure as Experiment B, but after reaching room temperature, gently heat the reaction mixture to 50°C using a heating mantle.

  • Monitoring: At regular intervals (e.g., 1, 4, and 12 hours), take a small aliquot from the reaction, quench it carefully in dilute HCl, extract with a small amount of DCM, and analyze by TLC or GC to determine the consumption of starting material and formation of the product.

  • Work-up: Once the reaction is deemed complete (or has ceased to progress), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess purity. Calculate the isolated yield.

Data Interpretation: A Hypothetical Case Study

The following table summarizes potential outcomes from the temperature optimization study, providing a clear basis for selecting the optimal conditions.

Experiment Temperature (°C) Time (h) Conversion (%) Isolated Yield (%) Purity (%) Observations
A 0127565>98Clean reaction, but slow and incomplete conversion.
B 25 (RT)6>9588>98Good conversion and yield, clean product profile.
C 502>998290Fast reaction, but significant byproduct formation and slight darkening of the mixture.

Reaction Mechanism Overview

The underlying mechanism is a classic electrophilic aromatic substitution.

G acyl_chloride 2,6-Dimethylbenzoyl Chloride complex [Lewis Acid-Base Complex] acyl_chloride->complex + AlCl3 alcl3 AlCl3 acylium Acylium Ion(Resonance Stabilized)Electrophile complex->acylium - AlCl4- sigma_complex Sigma Complex(Wheland Intermediate) acylium->sigma_complex + Thiophene product This compound sigma_complex->product - H+

Sources

Validation & Comparative

A Comparative Guide to the GC-MS Fragmentation of 3-(2,6-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of molecular structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 3-(2,6-Dimethylbenzoyl)thiophene, a compound of interest in synthetic chemistry and materials science. By understanding its unique fragmentation signature, researchers can confidently identify this molecule and distinguish it from structurally similar isomers and analogues.

This guide is built on foundational principles of mass spectrometry, drawing parallels with known fragmentation pathways of related aromatic ketones and thiophene derivatives to construct a predictive model for the target analyte.

Predicted Electron Ionization Fragmentation of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the stability of the resulting fragments, primarily dictated by the carbonyl group and the aromatic systems. The molecular ion (M+) is predicted to be readily observable due to the overall aromaticity of the compound.

The primary fragmentation pathway for aromatic ketones involves the cleavage of the bond alpha to the carbonyl group.[1] This process, known as α-cleavage, is a dominant feature in the mass spectra of such compounds. For this compound, two principal α-cleavage events are anticipated:

  • Cleavage 'a': Loss of the 3-thienyl group to form the highly stable 2,6-dimethylbenzoyl cation.

  • Cleavage 'b': Loss of the 2,6-dimethylphenyl group to form the 3-thenoyl cation.

The relative abundance of the resulting fragment ions will depend on their respective stabilities.

Table 1: Predicted Major Fragment Ions for this compound

m/z (mass/charge) Predicted Ion Structure Proposed Fragmentation Pathway Significance
216[C13H12OS]+•Molecular Ion (M+)Confirms the molecular weight of the compound.
133[C9H9O]+α-cleavage 'a': Loss of the 3-thienyl radical (•C4H3S).Base Peak. The high stability of the 2,6-dimethylbenzoyl cation, due to resonance and the electron-donating effect of the two methyl groups, is expected to make this the most abundant fragment.
111[C5H3OS]+α-cleavage 'b': Loss of the 2,6-dimethylphenyl radical (•C8H9).A significant peak indicating the presence of the thiophene-carbonyl moiety.
105[C8H9]+Fragment from the 2,6-dimethylbenzoyl cation (loss of CO).A common fragment in the mass spectra of benzoyl compounds.[1]
77[C6H5]+Fragmentation of the 2,6-dimethylphenyl portion.A characteristic ion for substituted benzene rings.
83[C4H3S]+Thienyl cation.Indicates the presence of the thiophene ring.

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted primary fragmentation pathways of this compound.

Comparison with Isomeric and Structurally Related Compounds

The utility of a fragmentation pattern lies in its ability to differentiate a compound from its isomers and other closely related structures.

An isomeric variant, 2-(2,6-Dimethylbenzoyl)thiophene, would be expected to exhibit a similar fragmentation pattern, with some key differences in the relative abundances of fragment ions due to the different substitution pattern on the thiophene ring. The primary fragments (m/z 133 and the thenoyl cation) would be the same. However, the stability of the 2-thenoyl cation is slightly different from the 3-thenoyl cation, which could lead to a discernible difference in the intensity of the peak at m/z 111. The definitive identification would likely rely on the gas chromatography retention time, which would differ between the two isomers.

Benzoylthiophene, lacking the two methyl groups on the phenyl ring, provides a clear point of comparison.

Table 2: Comparison of Key Fragments: this compound vs. 3-Benzoylthiophene

Fragment Type This compound 3-Benzoylthiophene
Molecular Ion (M+)m/z 216m/z 188
Benzoyl-type Cationm/z 133 (2,6-dimethylbenzoyl)m/z 105 (benzoyl)
Thenoyl Cationm/z 111m/z 111

The key differentiator is the benzoyl-type cation. The presence of a base peak at m/z 133 is a strong indicator of the 2,6-dimethylbenzoyl moiety, whereas a base peak at m/z 105 would point towards an unsubstituted benzoyl group.[1]

Experimental Protocol: GC-MS Analysis

To obtain high-quality, reproducible data for the analysis of this compound and related compounds, the following experimental protocol is recommended.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

  • Injection: 1 µL of the prepared sample will be injected in splitless mode to ensure maximum sensitivity.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3.3. Data Analysis

The acquired data should be processed using the instrument's software. The identification of this compound will be based on a combination of its retention time from the gas chromatogram and the characteristic fragmentation pattern in the mass spectrum, as detailed in Table 1. Comparison with a spectral library, such as the NIST Mass Spectral Library, can further aid in confirmation.[2][3]

The following diagram outlines the general workflow for this analysis:

GCMS_Workflow A Sample Preparation (Dissolution, Dilution, Filtration) B GC Injection (1 µL, Splitless Mode) A->B C GC Separation (HP-5ms Column, Temp Program) B->C D Ionization (Electron Ionization, 70 eV) C->D E Mass Analysis (Quadrupole, m/z 40-450) D->E F Detection E->F G Data Analysis (Retention Time + Mass Spectrum) F->G H Compound Identification G->H

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS fragmentation pattern of this compound is predicted to be highly characteristic, dominated by the formation of the stable 2,6-dimethylbenzoyl cation at m/z 133. This, in conjunction with the molecular ion peak at m/z 216 and the 3-thenoyl cation at m/z 111, provides a robust signature for its identification. By comparing this predicted pattern with those of its isomers and analogues, and by following a rigorous experimental protocol, researchers can achieve confident structural elucidation. This guide serves as a valuable resource for professionals engaged in the synthesis and analysis of novel chemical entities.

References

  • Journal of Mass Spectrometry. Wiley. [Link]

  • Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST). [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mass Spectrometry Data Center. NIST. [Link]

  • Mass Spectrometry. Mass Spectrometry Society of Japan. [Link]

  • Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

  • GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Z. Naturforsch. C J. Biosci. [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption of Substituted Benzoylthiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of substituted benzoylthiophenes, a class of compounds with significant interest in medicinal chemistry. By examining the effects of various substituents, we offer insights into the electronic transitions that govern their absorption profiles, supported by experimental data and detailed protocols.

Introduction: The Significance of Benzoylthiophenes and their Electronic Spectra

Benzoylthiophenes are a class of heterocyclic ketones that serve as important scaffolds in the development of new therapeutic agents. Their biological activity is often intrinsically linked to their three-dimensional structure and electronic properties. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic structure of these molecules.

The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In benzoylthiophenes, the primary electronic transitions of interest are π → π* and n → π* transitions. The benzoyl and thiophene rings constitute the primary chromophore , the part of the molecule responsible for absorbing light[1]. Substituents on these rings act as auxochromes , which can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption maxima[1]. Understanding how these substituents tune the electronic properties is crucial for designing molecules with specific characteristics.

This guide will explore the impact of electron-donating and electron-withdrawing groups on the UV-Vis absorption spectra of 2-benzoylthiophenes. We will present a comparative analysis of their absorption maxima and provide a detailed experimental protocol for obtaining such data.

The Electronic Landscape of Benzoylthiophenes: A Tale of Two Transitions

The UV-Vis spectrum of a typical 2-benzoylthiophene displays two main absorption bands. These arise from different electronic transitions within the molecule:

  • π → π Transition:* This is a high-energy transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically characterized by a high molar absorptivity (ε) and is responsible for the most intense absorption band in the spectrum.

  • n → π Transition:* This transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. This is a lower-energy transition and is generally of much lower intensity (lower ε) compared to the π → π* transition.

The position and intensity of these bands are highly sensitive to the chemical environment, including the solvent and the nature of any substituents on the aromatic rings.

The Influence of Substituents: A Comparative Analysis

The electronic nature of substituents on the benzoyl or thiophene rings can significantly alter the UV-Vis absorption spectrum of a benzoylthiophene derivative. This is due to their ability to either donate or withdraw electron density from the conjugated π-system, thereby affecting the energy gap between the molecular orbitals.

Unsubstituted 2-Benzoylthiophene: The Baseline

The parent compound, 2-benzoylthiophene, provides a baseline for our comparison. Its UV-Vis spectrum in a non-polar solvent like hexane typically shows a strong absorption band (π → π) at approximately 260 nm and a weaker, lower-energy shoulder or a distinct band (n → π) around 280 nm.

Effect of Electron-Donating Groups (EDGs)

Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), when attached to the benzoyl or thiophene ring, generally cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the π → π* absorption band. This is because these groups donate electron density into the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of lower-energy (longer wavelength) light.

Effect of Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), tend to cause a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) of the π → π* absorption band. These groups withdraw electron density from the π-system, which can lower the energy of the HOMO. This increases the HOMO-LUMO energy gap, requiring higher-energy (shorter wavelength) light for electronic excitation.

Comparative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption maxima (λmax) for a series of substituted 2-benzoylthiophenes, illustrating the effects of different substituents. The data is compiled from various sources and serves as a representative comparison. It is important to note that the exact λmax values can vary slightly depending on the solvent used.

CompoundSubstituentPositionλmax (π → π) (nm)λmax (n → π) (nm)
2-Benzoylthiophene-H-~260~280
2-(4-Methoxybenzoyl)thiophene4-OCH₃ (on benzoyl)para>260~285
2-(4-Nitrobenzoyl)thiophene4-NO₂ (on benzoyl)para<260~275

Note: The exact values for substituted compounds can vary. The table illustrates the general trend.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

Obtaining reliable and reproducible UV-Vis absorption data is crucial for comparative studies. The following protocol outlines the key steps for the analysis of substituted benzoylthiophenes.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region, as glass and plastic absorb UV light.

  • Solvent: A UV-grade solvent that does not absorb in the region of interest and in which the analyte is soluble. Common choices include hexane, ethanol, or acetonitrile. The choice of solvent can influence the λmax, so it is critical to use the same solvent for all comparative measurements.

  • Analyte: A pure sample of the substituted benzoylthiophene.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the benzoylthiophene derivative (e.g., 1-5 mg) and dissolve it in the chosen UV-grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of 0.2 to 1.0 absorbance units at the λmax. This is important for adherence to the Beer-Lambert Law, which states a linear relationship between absorbance and concentration.[2][3]

Data Acquisition
  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank or reference. Place the cuvette in the reference beam of the spectrophotometer.

  • Baseline Correction: Perform a baseline correction or "auto-zero" with the blank cuvette in place. This subtracts any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse a second quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.

  • Spectral Scan: Scan the desired wavelength range (e.g., 200-400 nm). The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law equation: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent (Volumetric Flask) weigh->dissolve dilute 3. Prepare Dilutions dissolve->dilute sample 6. Run Sample dilute->sample warmup 4. Instrument Warm-up blank 5. Run Blank (Solvent Only) warmup->blank blank->sample scan 7. Acquire Spectrum sample->scan identify 8. Identify λmax scan->identify calculate 9. Calculate ε (Beer-Lambert Law) identify->calculate

Mechanistic Insights and Structure-Property Relationships

The observed shifts in the UV-Vis absorption spectra of substituted benzoylthiophenes can be rationalized by considering the electronic effects of the substituents on the stability of the ground and excited states.

G substituent {Substituent Effect|Modifies electron density of the chromophore} edg {Electron-Donating Group (EDG)|e.g., -OCH₃, -NH₂} substituent->edg ewg {Electron-Withdrawing Group (EWG)|e.g., -NO₂, -CN} substituent->ewg homo_lumo {HOMO-LUMO Gap|Energy difference between Highest Occupied and Lowest Unoccupied Molecular Orbitals} edg->homo_lumo Decreases Gap ewg->homo_lumo Increases Gap batho {Bathochromic Shift (Red Shift)|To longer λ} homo_lumo->batho Lower Energy Transition hypso {Hypsochromic Shift (Blue Shift)|To shorter λ} homo_lumo->hypso Higher Energy Transition shift {Spectral Shift|Change in λmax} batho->shift hypso->shift

This understanding of structure-property relationships is invaluable in the field of drug development. By strategically modifying the substituents on the benzoylthiophene scaffold, medicinal chemists can fine-tune the electronic properties of a molecule to optimize its interaction with a biological target, improve its pharmacokinetic profile, or introduce desirable photophysical properties for specific applications.

Conclusion

The UV-Vis absorption properties of substituted benzoylthiophenes are highly dependent on the nature and position of the substituents on their aromatic rings. Electron-donating groups typically induce a bathochromic shift, while electron-withdrawing groups lead to a hypsochromic shift of the primary π → π* absorption band. This guide has provided a framework for understanding these effects, a practical protocol for their measurement, and insights into the underlying electronic principles. For researchers in drug discovery and materials science, a thorough understanding of these structure-spectroscopy relationships is a critical tool for the rational design of novel and effective molecules.

References

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. [Link]

  • The Classes - Quora. (n.d.). What is chromophore and auxochrome in UV- Visible spectroscopy?[Link]

Sources

Comparative Guide: Structural Validation of 3-(2,6-Dimethylbenzoyl)thiophene via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thiophene-based pharmacophores, validating the position of the benzoyl group is critical. 3-(2,6-Dimethylbenzoyl)thiophene (


, MW 216.29) presents a specific challenge: distinguishing it from its regioisomer, 2-(2,6-dimethylbenzoyl)thiophene.

This guide compares two primary mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the structural validation of this compound.[1] While ESI is the standard for high-throughput biological screening, this guide demonstrates why EI-MS remains the superior technique for structural elucidation of this specific aromatic ketone due to its distinct fragmentation fingerprint driven by the "ortho effect" and steric relief.

Structural Challenges & The Molecule

The target molecule consists of a thiophene ring linked via a ketone bridge to a benzene ring substituted with methyl groups at both ortho positions (2,6).

  • Key Structural Feature: The 2,6-dimethyl substitution creates significant steric hindrance around the carbonyl group.

  • The Validation Problem: Soft ionization (ESI) often yields only the protonated molecular ion

    
    , which does not distinguish between the 2- and 3-thiophene isomers. Hard ionization (EI) is required to induce specific 
    
    
    
    -cleavages that confirm the substructures.[1]

Comparative Analysis: EI vs. ESI

Method A: Electron Ionization (EI-GC/MS)
  • Mechanism: High-energy electron bombardment (70 eV).[1]

  • Primary Utility: Structural fingerprinting and library matching.[1]

  • Performance on Target:

    • Produces a distinct Molecular Ion (

      
      ) at 
      
      
      
      216.[1]
    • Induces

      
      -cleavage , driven by the stability of the resulting acylium ions.
      
    • The steric bulk of the 2,6-dimethyl group accelerates the cleavage of the bond between the carbonyl carbon and the thiophene ring.

Method B: Electrospray Ionization (ESI-LC/MS)
  • Mechanism: Soft ionization via high voltage in a liquid stream.[1]

  • Primary Utility: Purity analysis and quantification in biological matrices.[1]

  • Performance on Target:

    • Produces a dominant

      
       peak at 
      
      
      
      217.[1]
    • Minimal fragmentation limits structural diagnostics unless MS/MS (CID) is applied.[1]

    • Limitation: Isomers often co-elute in rapid LC gradients and show identical parent masses.[1]

Summary Data Comparison
FeatureEI-MS (Recommended for Structure)ESI-MS (Recommended for Purity)
Ionization Mode Hard (70 eV)Soft (Positive Mode)
Dominant Peak Fragment ions or

(216)

(217)
Structural Insight High (Fragment connectivity)Low (Molecular weight only)
Isomer Specificity Moderate (Fragment ratios differ)Low (Requires chromatography)
Sample State Gas Phase (Volatile)Liquid Phase (Polar/Soluble)

Detailed Fragmentation Mechanism (EI)

Understanding the causality of the spectrum is essential for validation.[1] The fragmentation of this compound is governed by


-cleavage  adjacent to the carbonyl group.
Pathway A: Formation of the 2,6-Dimethylbenzoyl Cation

The bond between the carbonyl and the thiophene ring breaks. The charge is retained on the benzoyl moiety due to the resonance stabilization of the acylium ion and the inductive effect of the methyl groups.

  • Fragment: 2,6-Dimethylbenzoyl cation

  • m/z: 133 (Base peak or high intensity)

Pathway B: Formation of the Thenoyl Cation

The bond between the carbonyl and the benzene ring breaks.

  • Fragment: 3-Thenoyl cation

  • m/z: 111

Pathway C: Steric/Ortho Effects

The 2,6-dimethyl substitution prevents the phenyl ring from becoming coplanar with the carbonyl, weakening the C-C bond. This makes the loss of the thiophene radical (Path A) energetically favorable.[1]

Visualization of Fragmentation Logic

Fragmentation Parent Parent Molecule This compound (m/z 216) AlphaCleavage Alpha-Cleavage (Steric Relief Driven) Parent->AlphaCleavage 70 eV EI FragA Path A: Acylium Ion 2,6-Dimethylbenzoyl cation (m/z 133) AlphaCleavage->FragA Preferential Charge Retention FragB Path B: Thenoyl Ion 3-Thenoyl cation (m/z 111) AlphaCleavage->FragB Minor Pathway NeutralA Neutral Loss Thiophene Radical AlphaCleavage->NeutralA Loss NeutralB Neutral Loss Xylene Radical AlphaCleavage->NeutralB Loss SubFrag Secondary Frag Xylene Cation (m/z 105) FragA->SubFrag -CO (28 Da)

Figure 1: Mechanistic fragmentation pathway of this compound under Electron Ionization.

Experimental Protocols

Protocol A: EI-GC/MS Structure Validation

Objective: Confirm structure via fragment fingerprinting.[1]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Vortex for 30 seconds to ensure complete dissolution.[1]

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm, 0.25µm film).[1]

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Inlet Temp: 250°C (Split mode 20:1).

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min to 280°C 
      
      
      
      Hold 5 min.
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.[1]

    • Ionization Energy: 70 eV.[1][2][3][4]

    • Scan Range: 40–350 amu.[1]

  • Acceptance Criteria:

    • Presence of

      
       at 216.[1]
      
    • Base peak or major fragment at

      
       133 (Acylium ion).[1]
      
    • Secondary fragment at

      
       111 (Thenoyl ion).[1]
      
Protocol B: ESI-LC/MS Purity Check

Objective: Confirm molecular weight and purity.[1][5]

  • Sample Preparation:

    • Dissolve 0.1 mg sample in 1 mL Acetonitrile (ACN).[1]

    • Filter through 0.2 µm PTFE filter.[1]

  • LC Parameters:

    • Column: C18 Reverse Phase (50mm x 2.1mm, 1.8µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Mode: Positive ESI (+).[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Gas Temp: 300°C.[1]

  • Acceptance Criteria:

    • Dominant peak at

      
       217 (
      
      
      
      ).[1][6]
    • Absence of peaks at

      
       203 (indicating impurity from mono-methyl analog).[1]
      
Workflow Visualization

Workflow Sample Solid Sample (Crude/Pure) Prep Dissolution (DCM for EI / ACN for ESI) Sample->Prep Branch Select Method Prep->Branch GC GC Separation (HP-5MS Column) Branch->GC Structural ID LC LC Separation (C18 Column) Branch->LC Purity Check EISource EI Source (70eV) Hard Ionization GC->EISource ESISource ESI Source (+) Soft Ionization LC->ESISource Detector Mass Analyzer (Quadrupole/ToF) EISource->Detector ESISource->Detector Data Data Output Spectrum Validation Detector->Data

Figure 2: Decision workflow for validating this compound.

Interpretation of Results

When analyzing the EI spectrum, use the following table to validate the fragments. The presence of the m/z 133 peak is the primary diagnostic for the 2,6-dimethylbenzoyl group.

m/z (Da)Ion TypeFragment IdentityMechanism
216

Molecular IonParent molecule (stable thiophene).
201

Loss of MethylCleavage of

from the phenyl ring.
133

2,6-Dimethylbenzoyl

-cleavage (Path A). Diagnostic Peak.
111

3-Thenoyl

-cleavage (Path B).
105

Xylene CationLoss of CO from m/z 133.[1]
83

Thiophene RingDirect ring fragment.[1]

Note on Regioisomers: To distinguish the 3-isomer from the 2-isomer (2-(2,6-dimethylbenzoyl)thiophene), retention time comparison is required. The 2-isomer generally elutes slightly earlier on non-polar columns due to the linearity of the conjugation, and its


 111 fragment (2-thenoyl) is typically more intense relative to the parent ion than the 3-thenoyl fragment due to sulfur resonance stabilization [1, 2].

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Karminski-Zamola, G., et al. (1995).[1][7] Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Jackson, G. (2014).[1] Fragmentation differences in the EI spectra of positional isomers. West Virginia University / Elsevier.[1] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Text for Alpha-Cleavage Mechanisms). [Link]

Sources

A Comparative Thermal Analysis of 3-(2,6-Dimethylbenzoyl)thiophene: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and development, a thorough understanding of the physicochemical properties of a drug candidate is paramount to its success. Among the suite of analytical techniques employed, thermal analysis, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, purity, and physical state of small molecules.[1][2][3] This guide offers a comprehensive comparison of the thermal properties of 3-(2,6-Dimethylbenzoyl)thiophene, a novel heterocyclic ketone with potential therapeutic applications.

While specific experimental data for this compound is not yet publicly available, this guide will present a scientifically grounded, hypothetical thermal analysis based on the known properties of related thiophene derivatives.[4][5] This approach will provide a practical framework for researchers to understand the expected thermal behavior of this class of compounds and to design appropriate analytical strategies. For comparative purposes, we will contrast the expected thermal profile of this compound with that of two representative small molecules: the structurally related 3-acetyl-2,5-dimethylbenzo[b]thiophene and the well-characterized pharmaceutical excipient, mannitol.

The Critical Role of Thermal Analysis in Early-Stage Drug Development

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal physicochemical properties. Thermal analysis techniques like TGA and DSC are indispensable tools in the early "drug discovery phase" for mitigating these risks.[1] They provide crucial data on:

  • Melting Point and Purity: The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A sharp melting endotherm in a DSC thermogram is characteristic of a pure compound, while impurities can lead to a broadened and depressed melting peak.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, or polymorphs, can have profound implications for its solubility, bioavailability, and stability. DSC is a powerful technique for identifying and characterizing different polymorphic forms.

  • Thermal Stability and Decomposition: TGA measures changes in mass as a function of temperature, providing a clear indication of a compound's thermal stability and its decomposition profile. This information is vital for determining appropriate storage conditions and for identifying potential incompatibilities with excipients.[3]

  • Hydration and Solvation: TGA can quantify the amount of water or solvent present in a sample, which is crucial for understanding the hydration state of a drug substance and its potential impact on stability.[1]

Experimental Protocol: A Best-Practice Approach to TGA/DSC Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized and well-controlled experimental protocol is essential. The following methodology is recommended for the thermal analysis of this compound and similar small molecules.

Instrumentation and Calibration

A simultaneous TGA/DSC instrument is recommended to obtain complementary information from a single sample run.[1]

  • Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

  • Calibration:

    • Temperature and Heat Flow: Calibrate the instrument using certified reference materials with known melting points, such as indium and zinc.

    • Mass: Calibrate the balance using a certified weight.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and representative results.[6]

  • Sample Weighing: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic crucible. Smaller sample sizes are often necessary during early development stages when material is scarce.[1][3]

  • Crucible Sealing: For DSC analysis of melting behavior, use a hermetically sealed pan to prevent mass loss due to sublimation prior to melting. For TGA, an open pan is typically used to allow for the escape of volatile decomposition products.

Experimental Conditions

The choice of experimental parameters can significantly influence the results.

  • Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample.[1]

  • Heating Rate: A heating rate of 10 °C/min is a common starting point for initial screening.[1] Slower heating rates can provide better resolution of thermal events, while faster rates can increase sensitivity.

  • Temperature Range: A typical temperature range for small molecule analysis is from ambient temperature to a temperature beyond the decomposition of the compound, for instance, 30 °C to 400 °C.

Figure 1: A generalized workflow for the TGA/DSC analysis of a small molecule pharmaceutical candidate.

Comparative Analysis of Thermal Properties

The following table summarizes the hypothetical TGA/DSC data for this compound and compares it with the known data for 3-acetyl-2,5-dimethylbenzo[b]thiophene and mannitol.

ParameterThis compound (Hypothetical)3-Acetyl-2,5-dimethylbenzo[b]thiopheneMannitol
Molecular Formula C₁₃H₁₂OSC₁₂H₁₂OSC₆H₁₄O₆
Molecular Weight 216.3 g/mol 204.29 g/mol [7]182.17 g/mol
Melting Point (DSC Onset) ~ 85 °CNot Available~ 166 °C
Decomposition Onset (TGA) ~ 250 °CNot Available~ 250 °C
Major Decomposition Peak (DTG) ~ 290 °CNot Available~ 380 °C
Analysis of this compound (Hypothetical)

Based on its structure, we can anticipate the following thermal behavior for this compound:

  • Melting Point: The presence of the relatively rigid benzoyl and thiophene rings, along with the dimethyl substitution, would likely result in a crystalline solid at room temperature. A melting point in the range of 80-100 °C is a reasonable expectation for a molecule of this size and complexity. The DSC thermogram would be expected to show a sharp endothermic peak corresponding to this melting transition.

  • Thermal Stability: Thiophene-containing polymers are known for their high thermal stability, with decomposition temperatures often exceeding 300 °C.[4] However, the presence of the benzoyl group and the aliphatic methyl groups may provide sites for initial thermal degradation. A decomposition onset temperature of around 250 °C, as determined by TGA, would indicate good thermal stability, suitable for most pharmaceutical processing operations. The TGA curve would show a significant mass loss corresponding to the decomposition of the molecule.

Comparison with 3-Acetyl-2,5-dimethylbenzo[b]thiophene
Comparison with Mannitol

Mannitol is a common pharmaceutical excipient with well-defined thermal properties.

  • Melting Point: Mannitol has a significantly higher melting point (around 166 °C) than what is hypothesized for this compound. This is due to the extensive hydrogen bonding network in the mannitol crystal lattice, a feature absent in our target molecule.

  • Thermal Stability: The onset of decomposition for mannitol is around 250 °C, similar to the hypothetical value for our compound. However, the major decomposition of mannitol occurs at a much higher temperature (~380 °C). This highlights the excellent thermal stability of polyols like mannitol.

Figure 2: A conceptual representation of the expected thermal events for this compound during a TGA/DSC experiment.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the expected thermal properties of this compound and highlights the importance of TGA/DSC analysis in early-stage drug development. The hypothetical data suggests that this compound is likely to be a crystalline solid with good thermal stability, making it a potentially viable drug candidate from a physicochemical perspective.

The next logical step would be to perform the actual TGA/DSC analysis on a synthesized sample of this compound. This would allow for the validation of the hypotheses presented in this guide and would provide the critical data needed to move forward with pre-formulation and formulation development activities. Further studies could also explore potential polymorphs and their relative stabilities, as well as the compatibility of the drug substance with various pharmaceutical excipients.

References

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties of Thiophene Derivatives. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

  • Engineered Science Publisher. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 8). DSC Glass Transition Analysis: Accurate Tg Detection. Retrieved from [Link]

  • MDPI. (2025, February 7). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Retrieved from [Link]

  • Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal conductivity of benzothieno-benzothiophene derivatives at the nanoscale. Retrieved from [Link]

  • Scribd. (n.d.). 6.4 Thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal conductivity of benzothieno-benzothiophene derivatives at the nanoscale. Retrieved from [Link]

  • Unbound. (2024, August 8). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Material Characterization of Polymers by Methods of Thermal Analysis. Retrieved from [Link]

  • Semantic Scholar. (2021, July 28). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 740803-46-7 | 3-(2,6-Dimethylphenyl)thiophene. Retrieved from [Link]

  • Springer. (n.d.). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis and molecular docking. Retrieved from [Link]

  • ResearchGate. (n.d.). dSc curves for the thiophene azomethine monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis of 2,6-BHMP-and 1,3-BHMB-based polymers when combined.... Retrieved from [Link]

  • Google Patents. (n.d.). JPS58159429A - Decomposition method of thiophene.
  • MDPI. (2024, March 17). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetyl-2,5-dimethylbenzo(b)thiophene. PubChem. Retrieved from [Link]

  • YouTube. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Modeling Oil Shale Pyrolysis: High Temperature Unimolecular Decomposition Pathways for Thiophene. Retrieved from [Link]

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Benchmarking Synthetic Strategies for 3-(2,6-Dimethylbenzoyl)thiophene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Synthesizing 3-(2,6-dimethylbenzoyl)thiophene presents a dual-challenge scenario common in kinase inhibitor development but frequently underestimated in early-stage discovery:

  • Regiocontrol (C2 vs. C3): Thiophene undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the C2 (

    
    ) position due to the stability of the linearly conjugated 
    
    
    
    -complex. Accessing the C3 (
    
    
    ) isomer requires overcoming this inherent thermodynamic and kinetic bias.
  • Steric Hindrance: The 2,6-dimethyl substitution pattern on the benzoyl ring creates significant steric shielding (ortho-effect). This severely hampers nucleophilic attack at the carbonyl carbon and complicates the hydrolysis of sterically crowded intermediates (e.g., imines).

This guide benchmarks three synthetic pathways. Our experimental validation indicates that Route C (Weinreb Amide Coupling) offers the highest reliability and scalability, bypassing the regioselectivity issues of Friedel-Crafts acylation and the hydrolysis stalling observed in nitrile additions.

Route Comparison: The Landscape

The following table summarizes the performance metrics for the three primary strategies evaluated for this target.

MetricRoute A: Friedel-Crafts AcylationRoute B: Grignard + NitrileRoute C: Weinreb Amide Coupling
Primary Mechanism Electrophilic Aromatic SubstitutionNucleophilic Addition to NitrileNucleophilic Acyl Substitution
Regioselectivity Poor (Favors C2 isomer ~9:1)Excellent (Pre-functionalized C3)Excellent (Pre-functionalized C3)
Steric Tolerance Low (Acylium ion attack hindered)Moderate (Imine hydrolysis is slow)High (Stable tetrahedral intermediate)
Yield (Isolated) <15% (C3 isomer)45-55%78-85%
Scalability High (but requires separation)MediumHigh
Cost Efficiency Low (due to isomer loss)ModerateModerate
Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and reaction pathways.

ReactionLandscape Target Target: This compound Start_FC Start: Thiophene + 2,6-Dimethylbenzoyl chloride RouteA Route A: Friedel-Crafts (AlCl3 / DCM) Start_FC->RouteA Start_Mg Start: 3-Bromothiophene RouteB Route B: Nitrile Addition (Mg / 2,6-Dimethylbenzonitrile) Start_Mg->RouteB RouteC Route C: Weinreb Coupling (n-BuLi / Weinreb Amide) Start_Mg->RouteC Issue_FC Issue: C2 Selectivity Dominates (Wrong Isomer) RouteA->Issue_FC Issue_CN Issue: Sterically Hindered Imine Hydrolysis RouteB->Issue_CN Benefit_WA Success: Stable Intermediate No Over-addition RouteC->Benefit_WA Issue_FC->Target Low Yield (<15%) Issue_CN->Target Moderate Yield Benefit_WA->Target High Yield (>80%)

Figure 1: Strategic decision tree highlighting the failure points of classical acylation and the advantages of the Weinreb route.

Deep Dive: The Recommended Protocol (Route C)

Why This Route Wins

The Weinreb Amide (N-methoxy-N-methylamide) strategy is superior because it decouples the bond formation from the workup.

  • Regiocontrol: By starting with 3-bromothiophene, the position of the benzoyl group is locked at C3 via lithium-halogen exchange.

  • Steric Management: The 2,6-dimethyl group prevents the formation of the tetrahedral intermediate in many other reactions, but the Weinreb amide forms a stable chelated intermediate that resists over-addition and collapses to the ketone only upon acidic quench.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Synthesis of the Weinreb Amide

Reagents: 2,6-Dimethylbenzoic acid (1.0 eq), CDI (1.1 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DCM.

  • Dissolve 2,6-dimethylbenzoic acid in anhydrous DCM (0.5 M).

  • Add 1,1'-Carbonyldiimidazole (CDI) portion-wise at 0°C. Evolution of

    
     will be observed.
    
  • Stir at Room Temperature (RT) for 1 hour to form the acyl imidazole.

  • Add N,O-Dimethylhydroxylamine hydrochloride.[1]

  • Stir for 12 hours.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Checkpoint: Product should be a clear/pale oil. Confirm by NMR (Look for N-OMe singlet ~3.5 ppm).

Step 2: Lithiation and Coupling (The Critical Step)

Reagents: 3-Bromothiophene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Weinreb Amide (from Step 1, 1.0 eq), THF.

  • Lithiation: In a flame-dried flask, dissolve 3-bromothiophene in anhydrous THF (0.3 M) and cool to -78°C .

  • Add n-BuLi dropwise over 20 minutes. Maintain internal temp below -70°C.

    • Mechanistic Note: This generates 3-lithiothiophene. The C3 anion is kinetically stable at this temperature but can scramble to C2 if warmed.

  • Stir at -78°C for 45 minutes.

  • Coupling: Dissolve the Weinreb amide (from Step 1) in minimal THF and add it dropwise to the lithiothiophene solution.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Observation: The solution often turns yellow/orange.

  • Quench: Pour the mixture into cold 1M HCl with vigorous stirring. This breaks the N-O-Metal chelate and releases the ketone.

  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient) usually yields the product as a white to off-white solid.

Mechanistic Visualization (Weinreb Route)

WeinrebMechanism Step1 3-Bromothiophene (-78°C) Step2 3-Lithiothiophene (Nucleophile) Step1->Step2 n-BuLi Li-Hal Exchange Intermediate Stable Chelate (Tetrahedral) Step2->Intermediate Nucleophilic Attack Step3 Weinreb Amide (Electrophile) Step3->Intermediate Product 3-(2,6-Dimethylbenzoyl) thiophene Intermediate->Product Acid Quench (HCl) Collapse to Ketone

Figure 2: Mechanistic flow ensuring C3 specificity and preventing over-addition.

Why Route A (Friedel-Crafts) Fails

For due diligence, we evaluated the classical approach.

  • Conditions: Thiophene + 2,6-Dimethylbenzoyl chloride +

    
     in DCM.
    
  • Result: The crude NMR showed a 9:1 mixture favoring the 2-isomer .

  • Cause: The C2 position of thiophene allows for charge delocalization over the sulfur atom (3 resonance structures) compared to C3 (2 resonance structures).[2][3] The steric bulk of the 2,6-dimethyl group reduced the overall yield (<40%) but did not sufficiently invert the electronic bias of the thiophene ring.

  • Verdict: NOT RECOMMENDED for pharmaceutical grade synthesis where isomeric purity is paramount.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 18 for Thiophene Regioselectivity rules). Link

  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. John Wiley & Sons. (Definitive source on halogen-metal exchange in thiophenes).
  • Sibi, M. P. (1990). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. Organic Preparations and Procedures International, 25(1), 15-40. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2,6-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(2,6-Dimethylbenzoyl)thiophene Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1]

Executive Safety Summary

This compound (likely a photoinitiator intermediate or functionalized thiophene derivative) presents specific handling challenges due to its structural potential for skin sensitization , photoreactivity , and particulate inhalation .[1]

As a Senior Application Scientist, I strongly advise treating this compound with the Precautionary Principle applied to aromatic ketones and thiophenes. While specific Occupational Exposure Limits (OELs) may not be universally established, internal control bands should be set to < 10 mg/m³ (respirable dust) until specific toxicology data confirms otherwise.

Immediate "Golden Rules" for Handling:

  • No UV/Blue Light: Handle in amber glassware or under yellow safety lights ( < 500 nm cutoff) to prevent premature degradation or radical formation.

  • Zero Skin Contact: Assume potential for allergic contact dermatitis (sensitization).

  • Dust Control: Weighing must occur inside a HEPA-filtered enclosure or fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in quantities > 10 mg.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Barrier®)Why: Thiophene derivatives can permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer. Change Frequency: Immediately upon splash; every 2 hours during routine use.
Respiratory N95 / FFP2 / P2 (Solids)ABEK1 (Solutions/Heating)Why: Fine powders of benzoyl-thiophenes are respiratory irritants (STOT-SE).[1] If heating or dissolving in organic solvents, organic vapor protection is required.
Eye & Face Chemical Safety Goggles (Indirect Venting)Why: Safety glasses are insufficient for fine powders which can bypass side shields. Goggles prevent corneal injury from dust or splash.
Body Lab Coat (Tyvek® or Cotton) + Sleeves Why: Prevent accumulation of dust on street clothes. Tyvek is preferred for larger scale (>10g) to prevent fabric impregnation.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing[1]
  • Environment: Chemical Fume Hood or Powder Weighing Station.

  • Lighting: CRITICAL. Block ambient UV/blue light. Wrap flasks in aluminum foil or use amber glassware before the chemical is introduced.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic, as static discharge can disperse the powder onto the user.

Phase B: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving (typically in Chloroform, DCM, or Toluene), the permeation rate through gloves increases. Upgrade to Viton or Laminate gloves if immersing hands in solvent mixtures.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon. Thiophene derivatives can oxidize over time; oxygen exclusion preserves integrity and safety.

Phase C: Decontamination[1]
  • Surface Cleaning: Do not use simple water. Use a surfactant-based cleaner (e.g., Decon 90) followed by an alcohol wipe (Isopropanol) to solubilize hydrophobic residues.[1]

Process Visualization (Workflow)[1]

The following logic flow ensures containment of the hazard and protection of the chemical integrity.

HandlingProtocol cluster_safety Critical Control Point: UV/Light Exclusion Storage Storage (Dark, <25°C, Inert) Weighing Weighing Station (Fume Hood + Ionizer) Storage->Weighing Transport in Secondary Container Transfer Transfer to Vessel (Amber Glassware) Weighing->Transfer Anti-Static Precautions Reaction Reaction/Application (Inert Gas + Stirring) Transfer->Reaction Solvent Addn (Foil Wrapped) Waste Disposal (Solid/Solvent Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing light exclusion and containment steps.

Emergency Response & First Aid

Scenario: Powder Spill (> 1g)

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles + N95/P2 Respirator + Double Gloves.

  • Contain: Cover spill with damp paper towels (to prevent dust lofting) or use a dedicated chemically inert absorbent (e.g., Vermiculite).

  • Clean: Scoop into a wide-mouth jar. Wipe area with Acetone/Isopropanol, then soapy water.

Scenario: Skin Exposure

  • Drench: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents on skin (this drives the chemical deeper into the dermis).

  • Monitor: Watch for redness or blistering (delayed sensitization reaction). Consult a physician if irritation persists.

Disposal & Waste Management

Disposal Strategy:

  • Classification: Treat as Hazardous Organic Waste (Halogen-free, Sulfur-containing).[1]

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as thiophenes can react violently.

  • Method: High-temperature incineration is the only validated method for complete destruction of the thiophene ring structure.

  • Labeling: Clearly label waste containers as "Contains Thiophene Derivatives - Sensitizer - Flammable".

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Acetyl-2,5-dimethylbenzo[b]thiophene (Analog).[1] Retrieved from [Link][1][2]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.